Product packaging for 1-(Oxolan-3-yl)ethan-1-one(Cat. No.:CAS No. 114932-86-4)

1-(Oxolan-3-yl)ethan-1-one

Cat. No.: B057030
CAS No.: 114932-86-4
M. Wt: 114.14 g/mol
InChI Key: HJYVFFLYCSUEOE-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)ethan-1-one is a valuable tetrahydrofuran derivative where a ketone functional group is strategically positioned on the oxolane (tetrahydrofuran) ring. This specific molecular architecture, featuring a cyclic ether and a proximal carbonyl group, makes it a versatile and highly useful building block in synthetic organic chemistry. Researchers primarily employ this compound as a key synthetic intermediate for the construction of more complex molecular structures. Its primary research value lies in its application in medicinal chemistry for the development of novel pharmacologically active compounds, particularly as a precursor for heterocyclic scaffolds. The compound serves as a crucial intermediate in the synthesis of various nucleoside analogues and other bioactive molecules where the oxolane ring mimics sugar moieties. Furthermore, it finds significant utility in material science, acting as a monomer or precursor for polymers with specific properties, and in fragrance research, as its structure is related to certain classes of aroma compounds. The reactivity of this compound is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, reductions to alcohols, and condensations to form imines or hydrazones. The oxolane ring itself can be involved in ring-opening reactions or serve as a protecting group, providing a multi-functional handle for complex synthetic sequences. This combination of features makes it an indispensable tool for researchers exploring new chemical spaces in drug discovery, materials development, and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B057030 1-(Oxolan-3-yl)ethan-1-one CAS No. 114932-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYVFFLYCSUEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114932-86-4
Record name 1-(oxolan-3-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and safety information. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of computed data and analogous information to serve as a valuable resource.

Chemical and Physical Properties

This compound is a heterocyclic ketone with a molecular formula of C₆H₁₀O₂.[1] Its structure consists of a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(oxolan-3-yl)ethanone[1]
Synonyms 3-acetyltetrahydrofuran, 1-(tetrahydrofuran-3-yl)ethanone[1]
CAS Number 114932-86-4[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Boiling Point No experimental data available
Melting Point No experimental data available
Density No experimental data available
Solubility No experimental data available
XLogP3-AA (Computed) -0.1[1]

Spectroscopic Data

2.1. NMR Spectroscopy (Nuclear Magnetic Resonance)

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are crucial for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O -~208
CH₃ ~2.1 (s)~27
CH (on oxolane ring, adjacent to acetyl) Multiplet~45-55
CH₂ (on oxolane ring) Multiplets~25-35 and ~65-75 (adjacent to oxygen)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2.2. IR Spectroscopy (Infrared)

The IR spectrum would be expected to show characteristic absorption bands for the ketone and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone) 1710 - 1720Strong
C-O-C (Ether) 1050 - 1150Strong
C-H (Aliphatic) 2850 - 3000Medium-Strong

2.3. Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ 114.07
[M-CH₃]⁺ 99.06
[M-COCH₃]⁺ 71.05

Synthesis and Reactivity

3.1. Synthesis

A common method for the synthesis of ketones on a heterocyclic ring is through Friedel-Crafts acylation. While a specific protocol for this compound is not detailed in the searched literature, a general approach can be outlined.

G cluster_reactants Reactants THF Tetrahydrofuran Product This compound THF->Product + Acylium Ion AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) Intermediate Acylium Ion Intermediate AcylatingAgent->Intermediate + Lewis Acid LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) Workup Aqueous Work-up Product->Workup Workup->Product Purification

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: General Friedel-Crafts Acylation

  • Reaction Setup: To a cooled, stirred solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.

  • Addition of Substrate: Slowly add tetrahydrofuran to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

3.2. Reactivity

The reactivity of this compound is dictated by the ketone functional group and the tetrahydrofuran ring.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of reactions such as reduction to an alcohol, Grignard reactions, and Wittig reactions.

  • Tetrahydrofuran Ring: The ether linkages in the tetrahydrofuran ring are generally stable but can be cleaved under harsh acidic conditions. The ring can also influence the reactivity of the acetyl group through steric and electronic effects.

G cluster_ketone Ketone Reactions cluster_ring Ring Reactions main This compound Ketone Reactivity Ring Reactivity Reduction Reduction (e.g., with NaBH₄) main:ketone->Reduction Grignard Grignard Reaction (e.g., with RMgX) main:ketone->Grignard Wittig Wittig Reaction main:ketone->Wittig Cleavage Ring Cleavage (Strong Acid) main:ring->Cleavage

Caption: Potential reactivity pathways for this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]

Table 5: GHS Hazard Information for this compound

Hazard StatementDescription
H226 Flammable liquid and vapor
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block in organic synthesis. While comprehensive experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties based on computed data and the known chemistry of its constituent functional groups. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-Depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one (CAS Number: 114932-86-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone with potential applications as a building block in organic synthesis and medicinal chemistry. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, suggesting that derivatives of this compound may hold biological significance.[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, and predicted spectroscopic data. Due to the limited publicly available research on this specific compound, this guide also discusses the broader context of tetrahydrofuran-containing compounds in drug discovery to highlight potential areas of investigation.

Chemical and Physical Properties

This compound is a flammable liquid and is classified as an irritant.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114932-86-4PubChem[4]
Molecular Formula C₆H₁₀O₂PubChem[4]
Molecular Weight 114.14 g/mol PubChem[4]
IUPAC Name 1-(oxolan-3-yl)ethanonePubChem[4]
Synonyms 1-(tetrahydrofuran-3-yl)ethanone, Ethanone, 1-(tetrahydro-3-furanyl)-PubChem[4]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
InChI Key HJYVFFLYCSUEOE-UHFFFAOYSA-NPubChem[4]
SMILES CC(=O)C1CCOC1PubChem[4]

Synthesis and Experimental Protocols

A more detailed, adaptable protocol can be inferred from the synthesis of the related compound, (S)-1-(tetrahydrofuran-2-yl)ethanone, which involves a three-step process starting from a commercially available carboxylic acid precursor.

Plausible Synthetic Workflow for this compound

G Plausible Synthetic Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis start Tetrahydrofuran-3-carbonitrile reagent1 Ethylmagnesium Bromide (Grignard Reagent) in Dry Ether/THF start->reagent1 1. intermediate1 Intermediate Imine Salt reagent1->intermediate1 2. Acidic Workup (e.g., aq. HCl) product This compound intermediate1_ref->product Hydrolysis

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Intermediate Imine Salt

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (Grignard reagent) in diethyl ether or THF from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

Step 2: Hydrolysis to the Ketone

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0m2H-O-CH₂-
~3.6-3.8m1H-O-CH-
~3.1-3.3m1H-CH-C(=O)-
~2.2s3H-C(=O)-CH₃
~2.0-2.2m2H-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~209C=O
~72-O-CH₂-
~67-O-CH-
~50-CH-C(=O)-
~29-CH₂-
~28-C(=O)-CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~2960-2850C-H stretch (aliphatic)
~1715C=O stretch (ketone)[6]
~1100C-O stretch (ether)[7]

Table 5: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
71[M - CH₃CO]⁺
43[CH₃CO]⁺

Applications in Drug Development and Medicinal Chemistry

Currently, there are no specific studies detailing the biological activity or direct applications of this compound in drug development. However, the tetrahydrofuran ring is a key structural feature in numerous FDA-approved drugs and biologically active natural products.[8] The THF moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can act as a scaffold to orient functional groups for optimal interaction with biological targets.

Given the presence of the reactive ketone group, this compound could serve as a valuable starting material for the synthesis of a library of derivatives for biological screening. For instance, the ketone can be a site for condensation reactions, reductions to the corresponding alcohol, or other modifications to introduce diverse chemical functionalities.

Potential Synthetic Modifications for Drug Discovery

G Potential Synthetic Modifications cluster_0 Reaction Pathways cluster_1 Potential Products start This compound reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., with an amine and NaBH₃CN) start->reductive_amination wittig Wittig Reaction (e.g., with a phosphonium ylide) start->wittig aldol Aldol Condensation (e.g., with an aldehyde/ketone) start->aldol alcohol 1-(Oxolan-3-yl)ethanol reduction->alcohol amine N-substituted-1-(Oxolan-3-yl)ethanamine reductive_amination->amine alkene Substituted Alkene wittig->alkene enone α,β-Unsaturated Ketone aldol->enone

Caption: Potential synthetic transformations of this compound for generating compound libraries.

Biological Activity and Signaling Pathways

There is no published data on the biological activity of this compound or its involvement in any specific signaling pathways. The biological evaluation of this compound and its derivatives represents an unexplored area of research. Future studies could involve screening against various biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify potential therapeutic applications.

Conclusion and Future Perspectives

This compound is a readily accessible heterocyclic ketone that holds potential as a building block in synthetic and medicinal chemistry. While there is a significant lack of experimental data on its synthesis, spectroscopic properties, and biological activity, its structural similarity to motifs found in known bioactive compounds suggests that it could be a valuable starting point for the development of novel small molecules. Further research is warranted to fully characterize this compound and explore the pharmacological potential of its derivatives. This would involve the development and validation of a robust synthetic protocol, comprehensive spectroscopic analysis, and screening in a variety of biological assays.

References

Spectral Analysis of 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(tetrahydrofuran-3-yl)ethanone, 3-Acetyltetrahydrofuran[1]

  • Molecular Formula: C₆H₁₀O₂[1]

  • Molecular Weight: 114.14 g/mol [1]

  • CAS Number: 114932-86-4[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, including the tetrahydrofuran ring and the acetyl group, and comparison with spectral data of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m2HO-CH ₂ (C5)
~ 3.6 - 3.8m1HO-CH (C2)
~ 3.3 - 3.5m1HCH -C=O (C3)
~ 2.15s3HCH
~ 2.0 - 2.2m2HCH ₂ (C4)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 209C =O
~ 72O-C H₂ (C5)
~ 68O-C H₂ (C2)
~ 50C H-C=O (C3)
~ 30C H₂ (C4)
~ 28C H₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2850Medium-StrongC-H stretch (aliphatic)
~ 1715StrongC=O stretch (ketone)[1][2]
~ 1100StrongC-O-C stretch (ether)
MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
114Moderate[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
71Strong[CH₃CO-CH-CH₂]⁺ or fragment from ring opening
43Very Strong[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for acquiring the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase the resulting spectra.
  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.
  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  • Solution: Alternatively, prepare a dilute solution (approx. 1-5%) of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

2. Instrument Setup:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.
  • Record a background spectrum of the empty sample holder (for neat liquid) or the pure solvent (for solution).

3. Data Acquisition:

  • Place the prepared sample in the spectrometer's sample compartment.
  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

2. Instrument Setup:

  • Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
  • The instrument is typically coupled to a Gas Chromatography (GC) system for sample introduction and separation, though direct infusion is also possible.

3. Data Acquisition:

  • Introduce the sample into the ion source.
  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
  • The standard electron energy for EI is 70 eV.

4. Data Processing:

  • The instrument's software will generate a mass spectrum displaying the relative abundance of ions as a function of their m/z ratio.
  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

A Technical Guide to 1-(Oxolan-3-yl)ethan-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(oxolan-3-yl)ethan-1-one, a valuable heterocyclic ketone intermediate in synthetic and medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a clear, tabular format. A detailed, plausible experimental protocol for its synthesis via a Grignard reaction is provided, accompanied by a logical workflow diagram. This guide is intended to serve as a key resource for researchers utilizing this compound as a building block in the development of novel chemical entities.

Chemical Identity and Nomenclature

The compound with the chemical structure of an acetyl group attached to the third position of an oxolane (tetrahydrofuran) ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(oxolan-3-yl)ethanone[1]

Synonyms: A variety of synonyms and identifiers are used in commercial and academic literature for this compound. These include:

  • This compound[1]

  • 1-(Tetrahydrofuran-3-yl)ethan-1-one[1]

  • 1-(Tetrahydrofuran-3-yl)ethanone[1]

  • 3-Acetyltetrahydrofuran

  • Ethanone, 1-(tetrahydro-3-furanyl)-[1]

Physicochemical and Safety Data

A summary of the key computed physicochemical properties and safety information for this compound is presented below. This data is essential for laboratory handling, reaction planning, and safety assessments.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₀O₂PubChem[1]
Molecular Weight114.14 g/mol PubChem[1]
Exact Mass114.0681 DaPubChem[1]
XLogP3-AA (LogP)-0.1PubChem[1]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area26.3 ŲPubChem[1]
CAS Number114932-86-4PubChem[1]
Table 2: GHS Hazard Classification
Hazard Statement CodeHazard Statement
H226Flammable liquid and vapor[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Data sourced from aggregated GHS classifications.

Synthesis Protocol

While various synthetic routes to substituted tetrahydrofurans exist, a direct and reliable method for the preparation of this compound is the reaction of a suitable Grignard reagent with tetrahydrofuran-3-carbonitrile. This approach allows for the specific formation of the carbon-carbon bond between the acetyl group and the tetrahydrofuran ring.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction: Tetrahydrofuran-3-carbonitrile + Methylmagnesium Bromide → this compound

Materials and Reagents:

  • Tetrahydrofuran-3-carbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Initial Charge: The flask is charged with tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether (or THF). The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • Reaction Quench and Hydrolysis: The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 3 M aqueous hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone. The mixture is stirred vigorously for 1-2 hours at room temperature.

  • Work-up: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Synthetic Workflow and Logical Diagrams

The synthesis of this compound can be visualized as a multi-step process, from the preparation of the Grignard reagent to the final purification of the ketone product.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_main_reaction Main Reaction and Work-up MeBr Methyl Bromide MeMgBr Methylmagnesium Bromide (Grignard Reagent) MeBr->MeMgBr Mg Magnesium Turnings Mg->MeMgBr Et2O Anhydrous Diethyl Ether Et2O->MeMgBr Grignard_Reaction Grignard Addition (0 °C to reflux) MeMgBr->Grignard_Reaction THF_CN Tetrahydrofuran-3-carbonitrile THF_CN->Grignard_Reaction Hydrolysis Acidic Hydrolysis (HCl, H₂O) Grignard_Reaction->Hydrolysis Workup Extraction & Washing Hydrolysis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological and Medicinal Significance

Currently, there is limited publicly available information detailing the direct involvement of this compound in specific biological signaling pathways or its intrinsic pharmacological activity. Its primary value in drug discovery and development lies in its role as a versatile chemical building block. The tetrahydrofuran motif is a common feature in many biologically active natural products and synthetic drugs. The ketone functionality of this compound provides a reactive handle for a wide array of chemical transformations, including but not limited to:

  • Reductive amination to introduce amine functionalities.

  • Reduction to the corresponding secondary alcohol.

  • Alpha-functionalization to introduce further substituents on the acetyl group.

  • Formation of heterocycles such as pyrazoles or isoxazoles.

These transformations allow for the incorporation of the 3-substituted tetrahydrofuran scaffold into more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in synthetic organic chemistry. This guide has provided essential information on its nomenclature, physicochemical properties, and a detailed protocol for its synthesis. The provided workflow and data are intended to facilitate its use by researchers and professionals in the field of drug development and chemical synthesis, enabling the creation of novel and potentially bioactive compounds.

References

A Technical Guide to the Physical and Chemical Properties of 3-Acetyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetyltetrahydrofuran. Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar compounds to provide a thorough understanding of its expected characteristics. This guide covers key physical and chemical properties, spectral data, general synthetic approaches, and expected chemical reactivity. The information is intended to support research, development, and drug discovery activities involving this and related heterocyclic ketones.

Introduction

3-Acetyltetrahydrofuran is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran) substituted with an acetyl group at the 3-position. The tetrahydrofuran moiety is a prevalent structural motif in numerous natural products and biologically active molecules. The presence of the acetyl group introduces a reactive keto functional group, making 3-acetyltetrahydrofuran a potentially valuable building block in organic synthesis and medicinal chemistry. This document aims to consolidate the available and inferred knowledge on its properties.

Physical and Chemical Properties

Specific experimental data for 3-acetyltetrahydrofuran is not widely available. Therefore, the following tables include data for the parent compound, tetrahydrofuran, and its closely related derivatives, 3-methyltetrahydrofuran and 3-hydroxytetrahydrofuran, to provide a comparative context for its expected physical properties.

General Properties
Property3-Acetyltetrahydrofuran (Estimated)Tetrahydrofuran3-Methyltetrahydrofuran3-Hydroxytetrahydrofuran
IUPAC Name 1-(Tetrahydrofuran-3-yl)ethan-1-oneOxolane[1]3-Methyloxolane[2]Oxolan-3-ol[3]
CAS Number 103959-18-2109-99-9[1]13423-15-9[2][4]453-20-3[3]
Molecular Formula C₆H₁₀O₂C₄H₈O[1]C₅H₁₀O[2][4]C₄H₈O₂[3]
Molecular Weight 114.14 g/mol 72.11 g/mol [1]86.13 g/mol [2][4]88.11 g/mol [3]
Appearance Colorless to pale yellow liquidColorless liquid[1]Colorless liquid[5]Colorless liquid[3]
Tabulated Physical Properties
Property3-Acetyltetrahydrofuran (Estimated)Tetrahydrofuran3-Methyltetrahydrofuran3-Hydroxytetrahydrofuran
Boiling Point ~180-190 °C66 °C[1]89 °C[5]179 °C[3]
Melting Point N/A-108.4 °C[1]-136 °C[6]N/A
Density ~1.05 g/cm³0.8876 g/cm³ (at 20 °C)[1]0.87 g/cm³ (at 20 °C)[5]1.087 g/cm³ (at 19 °C)[3]
Refractive Index ~1.441.407 (at 20 °C)[1]1.41 (at 20 °C)[5]N/A
Solubility in Water MiscibleMiscible[1]14.4 wt% (at 19.3 °C)[6]Miscible

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of tetrahydrofuran typically shows two multiplets around 1.90 ppm and 3.76 ppm[7]. For 3-acetyltetrahydrofuran, the spectrum would be more complex due to the acetyl substituent.

  • CH₃ (acetyl): A singlet is expected around 2.1-2.3 ppm.

  • CH (at C3): A multiplet is expected, shifted downfield due to the adjacent carbonyl group.

  • CH₂ (ring protons): A series of complex multiplets would be expected for the remaining ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum of tetrahydrofuran shows peaks at approximately 26 ppm and 68 ppm[8][9]. For 3-acetyltetrahydrofuran, the following approximate chemical shifts are anticipated:

  • C=O (carbonyl): >200 ppm

  • CH₃ (acetyl): ~25-30 ppm

  • CH (at C3): ~45-55 ppm, shifted downfield by the acetyl group.

  • CH₂ (ring carbons): Signals corresponding to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetyltetrahydrofuran would be characterized by:

  • C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.

  • C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and fragmentation of the tetrahydrofuran ring.

Chemical Reactivity

The reactivity of 3-acetyltetrahydrofuran is dictated by its two main functional groups: the ketone (acetyl group) and the cyclic ether (tetrahydrofuran ring).

  • Reactivity of the Acetyl Group: The carbonyl group is expected to undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and nucleophilic addition reactions at the carbonyl carbon.[10]

  • Reactivity of the Tetrahydrofuran Ring: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under strong acidic conditions.[8] The ether linkage can also be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[8]

General Reactivity of 3-Acetyltetrahydrofuran cluster_acetyl Acetyl Group Reactions cluster_thf THF Ring Reactions main 3-Acetyltetrahydrofuran reduction Reduction (e.g., NaBH4) main->reduction [H] oxidation Baeyer-Villiger Oxidation main->oxidation [O] nucleophilic_addition Nucleophilic Addition (e.g., Grignard) main->nucleophilic_addition R-MgX ring_opening Ring Opening (Strong Acid) main->ring_opening H+ peroxide_formation Peroxide Formation (Air/O2) main->peroxide_formation O2 product_alcohol Secondary Alcohol reduction->product_alcohol product_ester Ester oxidation->product_ester product_tertiary_alcohol Tertiary Alcohol nucleophilic_addition->product_tertiary_alcohol product_opened_ring Ring-Opened Product ring_opening->product_opened_ring product_peroxide Hydroperoxide/Peroxide peroxide_formation->product_peroxide

Caption: General reactivity pathways for 3-acetyltetrahydrofuran.

Synthesis

General Experimental Protocol: Acid-Catalyzed Cyclization of a 1,4-Diol

This protocol describes a general method for the synthesis of a substituted tetrahydrofuran from a corresponding 1,4-diol.

Materials:

  • Substituted 1,4-butanediol derivative

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[3]

  • Anhydrous, high-boiling solvent (e.g., toluene)

Procedure:

  • To a solution of the 1,4-diol in the anhydrous solvent, add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

General Synthesis Workflow for Substituted Tetrahydrofurans start Substituted 1,4-Butanediol step1 Dissolve in Anhydrous Solvent Add Acid Catalyst start->step1 step2 Heat to Reflux (Dean-Stark Trap) step1->step2 step3 Reaction Monitoring (TLC/GC) step2->step3 step4 Workup: - Cool to RT - Aqueous Wash - Dry Organic Layer step3->step4 Reaction Complete step5 Purification: - Distillation or - Column Chromatography step4->step5 end_product Substituted Tetrahydrofuran step5->end_product

Caption: A generalized workflow for the synthesis of substituted tetrahydrofurans.

Safety and Handling

Specific safety data for 3-acetyltetrahydrofuran is not available. The following precautions are based on the general hazards associated with ketones and cyclic ethers like tetrahydrofuran.

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Peroxide Formation: Like tetrahydrofuran, it may form explosive peroxides upon exposure to air and light. Store in a tightly sealed container under an inert atmosphere and away from light.

  • Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

3-Acetyltetrahydrofuran is a molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its physical and chemical properties can be reasonably estimated from its constituent functional groups and by comparison with related compounds. This guide provides a foundational understanding to aid researchers in their work with this and similar heterocyclic ketones. Further experimental characterization of 3-acetyltetrahydrofuran is warranted to fully elucidate its properties and potential.

References

The Multifaceted Biological Activities of Oxolane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxolane, or tetrahydrofuran, scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic compounds. Its unique stereochemical and electronic properties make it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of two prominent oxolane derivatives: (+)-Usnic Acid , a lichen-derived metabolite, and Rocaglamide , a cyclopenta[b]benzofuran natural product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Oxolane-containing molecules represent a diverse and significant class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for precise three-dimensional arrangements of functional groups, enabling specific interactions with various biological targets. This guide focuses on two exemplary oxolane derivatives, (+)-usnic acid and rocaglamide, to illustrate the therapeutic potential of this chemical class. We will delve into their mechanisms of action, present quantitative biological data, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.

(+)-Usnic Acid: A Promising Natural Product with Diverse Bioactivities

(+)-Usnic acid is a dibenzofuran derivative that contains an oxolane ring and is abundantly found in various lichen species. It has been extensively studied for its diverse pharmacological effects.

Anticancer Activity

(+)-Usnic acid exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[1][2][3]

Table 1: Anticancer Activity of (+)-Usnic Acid

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
HCT116Colon Cancer~1072[4]
PC3Prostate CancerNot specified, but (+)-UA was more effective than (-)-UA-[4]
TPC-1Papillary Thyroid Cancer~3072[4]
FTC133Follicular Thyroid Cancer~3072[4]
A549Lung CarcinomaNot specified, but induced G0/G1 arrest at 25, 50, 100 µM24, 48[1]
MDA-MB-231Breast CancerNot specified, active against this p53 non-functional line-[5]
H1299Lung CancerNot specified, active against this p53-null line-[5]
Capan-2Pancreatic CancerNot specified, arrested cell cycle at 10 µg/mL24[1]
OVCAR-3Ovarian CancerNot specified-[1]
A2780Ovarian CancerNot specified-[1]
HL-60LeukemiaNot specified-[1]
AGSGastric CancerNot specified, inhibited cell proliferation-[3]

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][9]

  • Compound Treatment: Prepare a stock solution of (+)-usnic acid in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1.25 to 200 µg/mL.[5] Replace the existing medium in the wells with the medium containing the different concentrations of (+)-usnic acid. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with (+)-Usnic Acid incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (DMSO) incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

MTT Assay Experimental Workflow.
Anti-inflammatory Activity

(+)-Usnic acid demonstrates potent anti-inflammatory properties primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6), as well as nitric oxide (NO).[10][11][13]

Table 2: Anti-inflammatory Activity of (+)-Usnic Acid

TargetCell LineIC50 (µM)Reference
TNF-α productionRAW 264.712.8[13][14]
NO productionRAW 264.74.7[13][14]

In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (+)-Usnic acid has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Usnic_Acid (+)-Usnic Acid Usnic_Acid->IkBa prevents degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes activates transcription

Inhibition of the NF-κB signaling pathway by (+)-Usnic Acid.
Antimicrobial Activity

(+)-Usnic acid is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17] Its proposed mechanisms of action include the disruption of bacterial cell membranes and the inhibition of RNA synthesis.[11][15]

Table 3: Antimicrobial Activity of (+)-Usnic Acid

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive32[15][18]
Pseudomonas aeruginosaNegative256[15][18]
Streptococcal speciesPositive3-6 µM[18]
Enterococcal speciesPositive6-13 µM[18]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of (+)-usnic acid against bacterial strains.[14][18][19][20][21][22][23]

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus).[15] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[15][19]

  • Preparation of (+)-Usnic Acid Dilutions: Dissolve (+)-usnic acid in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.[15][18] Perform two-fold serial dilutions in a 96-well microtiter plate containing sterile broth to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth and inoculum), a negative control (broth only), and a solvent control. Incubate the plate at 35-37°C for 18-24 hours.[18][19]

  • MIC Determination: The MIC is the lowest concentration of (+)-usnic acid that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of (+)-usnic acid has been explored, with some studies suggesting it can inhibit viral replication, potentially through the inhibition of RNA transcription.[15] There is emerging evidence for its activity against enveloped viruses like Zika virus and SARS-CoV-2, where it may act by creating a protective barrier, interfering with virus-cell interactions.

The PRNT is a "gold standard" assay to quantify the titer of neutralizing antibodies or the antiviral activity of a compound.[24]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in 12- or 24-well plates.[9][25]

  • Virus and Compound Incubation: Prepare serial dilutions of (+)-usnic acid. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[9]

  • Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.[24][26]

  • Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye like crystal violet to visualize the plaques.[25]

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[27]

Rocaglamide: A Potent Inhibitor of Protein Synthesis

Rocaglamide is a complex cyclopenta[b]benzofuran natural product isolated from plants of the genus Aglaia. It exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4A (eIF4A).[3][12][15][18][28][29][30][31][32]

Anticancer Activity

Rocaglamide and its derivatives display impressive cytotoxic effects against a wide array of cancer cell lines at nanomolar concentrations.[12][28][33][34]

Table 4: Anticancer Activity of Rocaglamide A (Roc-A)

Cell LineCancer TypeIC50 (µg/mL)Reference
RPMI-7951Melanoma0.002[4]
kBCarcinoma0.006[4]
MONO-MAC-6LeukemiaNot specified[35]
RAJILymphomaNot specified[35]
MEL-JUSOMelanomaNot specified[35]
PC-3Prostate CancerNot specified, inhibits migration at 15 nM[10][11]
MDA-MB-231Breast CancerNot specified, inhibits migration[10]

Rocaglamide's primary mechanism of action is the inhibition of protein synthesis. It binds to the RNA helicase eIF4A, a component of the eIF4F translation initiation complex.[3][28][29][31] This binding clamps eIF4A onto polypurine sequences in the 5' untranslated regions of specific mRNAs, stalling the scanning 43S ribosomal subunit and selectively repressing the translation of oncoproteins.[15][30][31][32] The eIF4F complex is regulated by the Ras-CRaf-MEK-ERK signaling pathway, which is often hyperactivated in cancer. By inhibiting a crucial downstream effector of this pathway, rocaglamide effectively shuts down the synthesis of proteins required for cancer cell proliferation and survival.[12][27]

Rocaglamide_Pathway cluster_pathway Ras-CRaf-MEK-ERK Signaling cluster_translation Translation Initiation Ras Ras CRaf CRaf Ras->CRaf activates MEK MEK CRaf->MEK activates ERK ERK MEK->ERK activates eIF4E eIF4E ERK->eIF4E activates eIF4F eIF4F complex (eIF4A, eIF4E, eIF4G) eIF4E->eIF4F mRNA mRNA eIF4F->mRNA binds Ribosome 43S Ribosome mRNA->Ribosome recruits Protein Oncoprotein Synthesis (e.g., Cyclins, Myc) Ribosome->Protein translates Ribosome->Protein Rocaglamide Rocaglamide eIF4A eIF4A Rocaglamide->eIF4A clamps to mRNA eIF4A->eIF4F eIF4A->Ribosome stalls scanning

Mechanism of action of Rocaglamide on protein synthesis.

This assay is used to assess the effect of a compound on cell migration.[36][37][38][39]

  • Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., PC-3) in a 6- or 12-well plate.

  • Creating the Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing different concentrations of rocaglamide (e.g., 15-30 nM) or a vehicle control.[10] To distinguish between anti-migratory and anti-proliferative effects, cells can be pre-treated with a proliferation inhibitor like Mitomycin-C.[10]

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 8-24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

The oxolane derivatives (+)-usnic acid and rocaglamide exemplify the vast therapeutic potential harbored within this structural class. (+)-Usnic acid's broad-spectrum activity against cancer, inflammation, and microbial infections, primarily through the modulation of the NF-κB pathway, makes it a compelling candidate for further investigation. Rocaglamide's highly potent and selective mechanism of inhibiting protein synthesis by targeting eIF4A offers a promising strategy for anticancer therapy, particularly in malignancies driven by the Ras-CRaf-MEK-ERK pathway.

The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge. Future research should focus on the synthesis of novel oxolane derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics. The continued exploration of oxolane derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

An In-Depth Technical Guide on the Safety and Hazards of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1-(Oxolan-3-yl)ethan-1-one (CAS: 114932-86-4). The information is compiled to assist laboratory personnel in making informed risk assessments and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone. Accurate identification and understanding its physical properties are foundational to its safe handling.

IdentifierValueReference
IUPAC Name 1-(oxolan-3-yl)ethanone[1]
Synonyms 1-(tetrahydrofuran-3-yl)ethan-1-one, Ethanone, 1-(tetrahydro-3-furanyl)-[1]
CAS Number 114932-86-4[1][2]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Physical PropertyValueReference
Molecular Weight 114.14 g/mol [1]
Exact Mass 114.068079557 Da[1]
Topological Polar Surface Area 26.3 Ų[1]
XLogP3-AA (LogP) -0.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

GHS Hazard Classification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. This information is derived from a notification to the European Chemicals Agency (ECHA) C&L Inventory.[1]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥Warning H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation

Source: ECHA C&L Inventory notification data aggregated by PubChem.[1]

Precautionary Statements (P-Statements): While specific precautionary statements for this compound are not fully detailed in the aggregated public data, general statements associated with the identified H-statements include:

  • Prevention: P210 (Keep away from heat, sparks, open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Toxicological Profile

Detailed toxicological studies for this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies and likely derived from experimental studies or computational models (QSAR).

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available. The substance is not classified for acute toxicity, but caution is warranted.

  • Skin Irritation: Classified as causing skin irritation (Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory reactions on the skin.

  • Eye Irritation: Classified as causing serious eye irritation (Category 2A).[1] Contact with the eyes can cause significant, but reversible, damage.

  • Respiratory Irritation: Classified as potentially causing respiratory irritation (STOT SE 3).[1] Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

  • Sensitization, Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available to classify the substance for these endpoints.

Experimental Protocols

Specific experimental reports for this compound are not publicly accessible. However, the hazard classifications imply that data has been generated according to standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Hazard Determination:

  • Skin Irritation/Corrosion (OECD Test Guideline 404): This test typically involves applying a small amount (0.5 mL or 0.5 g) of the substance to a shaved patch of skin on a test animal, usually an albino rabbit.[3][4][5][6][7] The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period.[6] The severity and reversibility of the skin reactions are scored to determine the irritation potential.[4][5][7]

  • Eye Irritation/Corrosion (OECD Test Guideline 405): This protocol involves instilling a single dose of the substance into the conjunctival sac of one eye of an experimental animal (albino rabbit).[8][9][10] The untreated eye serves as a control.[9][10] The eyes are examined at intervals (1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[9][11] These effects are scored to classify the substance's potential for causing irritation or serious, irreversible damage.[10]

  • Acute Dermal Toxicity (OECD Test Guideline 402): This method assesses the health hazards from short-term dermal exposure.[12][13][14][15] The substance is applied to a shaved area of the skin (approximately 10% of the body surface) for 24 hours.[16] Animals are observed for signs of toxicity and mortality for at least 14 days.[16] This test is used to determine the LD50 value and classify the substance for acute dermal toxicity.[16]

Safe Handling and Emergency Workflow

Proper handling is critical to minimize exposure and mitigate risks. The following workflow outlines a logical approach to working with this compound in a research setting.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Emergency cluster_emergency Phase 4: Emergency Response RiskAssessment 1. Risk Assessment - Review SDS & GHS Hazards - Identify exposure routes - Plan experiment quantity ControlPlan 2. Control Plan Development - Select Engineering Controls - Specify required PPE RiskAssessment->ControlPlan leads to EngControls 3. Implement Engineering Controls - Work in a chemical fume hood - Ensure proper ventilation ControlPlan->EngControls informs PPE 4. Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles/face shield - Lab coat EngControls->PPE Handling 5. Chemical Handling - Use smallest practical quantity - Avoid splashes and aerosol generation - Keep container tightly closed PPE->Handling Decontamination 6. Decontamination & Waste - Clean work surfaces - Dispose of waste in labeled, sealed container Handling->Decontamination Spill Spill Response - Evacuate area - Absorb with inert material - Ventilate Handling->Spill if spill occurs Exposure Exposure Response - Skin: Wash with soap & water - Eyes: Rinse for 15 mins - Inhalation: Move to fresh air - Seek medical attention Handling->Exposure if exposure occurs Storage 7. Storage - Store in a cool, dry, well-ventilated area - Keep away from ignition sources Decontamination->Storage

References

Stability and Storage Conditions for 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 1-(Oxolan-3-yl)ethan-1-one based on the chemical properties of its functional groups (cyclic ether and ketone) and data from the parent compound, tetrahydrofuran (THF). To date, no specific, publicly available stability studies for this compound have been identified. The information herein should be used as a guideline, and it is strongly recommended that users perform their own stability assessments for their specific applications.

Introduction

This compound is a chemical compound featuring a tetrahydrofuran (oxolane) ring substituted with an acetyl group. Its utility in chemical synthesis and drug development necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and prevent the formation of hazardous byproducts. The presence of the tetrahydrofuran moiety is a primary concern due to the propensity of cyclic ethers to form explosive peroxides upon exposure to oxygen and light.

Physicochemical Properties and Hazards

Based on available data, this compound is a flammable liquid and is classified as a skin and eye irritant.[1][2] The most significant, albeit potential, hazard is the formation of peroxides, a known characteristic of its parent structure, tetrahydrofuran.

Table 1: Summary of General Physicochemical and Hazard Information

PropertyValue/InformationSource
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
AppearanceLiquid (predicted)-
GHS Hazard StatementsH226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Key Structural Feature of ConcernTetrahydrofuran (Oxolane) RingGeneral Chemical Knowledge

Recommended Storage and Handling Conditions

Due to the lack of specific data, the following recommendations are based on best practices for handling peroxide-forming chemicals like THF.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Recommended temperature: 2-8 °C.To minimize the rate of potential degradation reactions, including peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with oxygen, which is essential for peroxide formation.
Light Protect from light. Store in an amber or opaque container.Light can catalyze the formation of peroxides.
Container Use a tightly sealed, appropriate container.To prevent evaporation and exposure to air and moisture.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.To prevent vigorous and potentially hazardous reactions.
Shelf Life Unopened containers from the manufacturer should be used by the recommended retest date.[3][4] After opening, it is recommended to use the material promptly. If stored for extended periods, regular testing for peroxides is crucial. A general guideline for opened containers of peroxide-formers is to test for peroxides every 3 months and discard after 6-12 months.Due to the risk of peroxide formation upon exposure to air.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound involves the formation of peroxides at the carbons alpha to the ether oxygen. Other potential degradation reactions could involve the ketone functional group.

G Hypothetical Degradation Pathway of this compound A This compound B Radical Intermediate A->B Initiation (Light, Heat, Autoxidation) C Hydroperoxide B->C + O2 D Polymeric Peroxides B->D Polymerization C->B Propagation E Oxidative Degradation Products (e.g., ring-opened products, acids) C->E Decomposition D->E Decomposition

Caption: Hypothetical peroxide formation and degradation pathway.

Experimental Protocols for Stability and Degradation Analysis

The following is a proposed, generalized protocol for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials and Methods:

  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the stock solution in an oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.

Table 3: Proposed Forced Degradation Study Plan

Stress ConditionParametersAnalytical Method
Acid Hydrolysis0.1 M HCl, 60 °C, 24 hRP-HPLC-UV/MS
Base Hydrolysis0.1 M NaOH, RT, 24 hRP-HPLC-UV/MS
Oxidation3% H₂O₂, RT, 24 hRP-HPLC-UV/MS
Thermal60 °C, 7 daysRP-HPLC-UV/MS
PhotolyticICH Q1B conditionsRP-HPLC-UV/MS

Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

G Handling and Storage Workflow A Receive Compound B Inspect Container for Integrity and Peroxide Crystals A->B C Date Container (Received and Opened) B->C D Store in Cool, Dark, Inert Atmosphere C->D E Dispense for Use in Fume Hood D->E F Test for Peroxides Periodically (e.g., every 3 months after opening) D->F E->D F->D Negative Test G Discard if Peroxides Detected or After Recommended Period F->G Positive Test

Caption: Recommended workflow for handling and storage.

Conclusion

References

An In-depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone with potential applications in medicinal chemistry and as a building block in organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, underscoring the significance of its derivatives.[1] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties, synthesis methodologies, and potential for biological applications. Detailed experimental protocols, quantitative data, and logical workflows for its synthesis and potential screening are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a flammable liquid that can cause skin and eye irritation.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[2]
Molecular Weight 114.14 g/mol PubChem[2]
IUPAC Name 1-(oxolan-3-yl)ethanonePubChem[2]
CAS Number 114932-86-4PubChem[2]
Canonical SMILES CC(=O)C1CCOC1PubChem[2]
InChI Key HJYVFFLYCSUEOE-UHFFFAOYSA-NPubChem[2]
Appearance Liquid (Predicted)
Boiling Point Not available
Melting Point Not available
Solubility Not available
Density Not available

Synthesis and Experimental Protocols

Representative Synthesis of this compound via Oxidation

This protocol describes a two-step synthesis starting from a commercially available precursor, 1,2,4-butanetriol, to first form 3-hydroxytetrahydrofuran, which is then oxidized to the target ketone.

Step 1: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol

  • Reaction: To a 500 mL flask, add 1,2,4-trihydroxybutane (159 g, 1.5 mol) and p-toluenesulfonic acid monohydrate (1.5 g, 8.72 mmol).

  • Procedure: Heat the solution to 160-180°C and monitor the reaction progress by gas chromatography (GC).

  • Purification: Upon completion, purify the resulting mixture by fractional distillation to obtain 3-hydroxytetrahydrofuran as a colorless oil.[3]

Step 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound (as a representative ketone)

This step is an adaptation of a general oxidation procedure.

  • Reaction Setup: In a 500 mL flask, dissolve 3-hydroxytetrahydrofuran (30.3 g, 0.34 mol) in ethyl acetate (250 mL). Cool the solution to -5°C.

  • Oxidant Addition: Add trichloroisocyanuric acid (TCCA) (80.0 g, 0.34 mol) in one portion. Stir the resulting mixture for 10 minutes.

  • Catalyst Addition: Prepare a solution of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.54 g, 0.0035 mol) in ethyl acetate (60 mL) and add it dropwise to the reaction mixture, maintaining the temperature between -5°C and 0°C.

  • Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and monitor by GC-MS. The reaction is typically complete within 1 hour.[3] Upon completion, filter the mixture and wash the solid with ethyl acetate. Wash the combined organic phase with saturated aqueous NaHCO₃. The aqueous phase can be further extracted with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound.

Note: This is a representative protocol. Yields and specific reaction conditions may require optimization.

Spectroscopic Data (Illustrative)

Detailed, experimentally verified spectroscopic data for this compound are not widely published. The following tables present expected data based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-3.8m3H-O-CH₂- and -O-CH-
~3.5m1H-CH-C(=O)-
~2.2s3H-C(=O)-CH₃
~2.1-1.9m2H-CH₂-
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~209C=O
~72-O-CH₂-
~68-O-CH-
~45-CH-C(=O)-
~30-CH₂-
~28-C(=O)-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (MS)
m/zInterpretation
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
71[M - CH₃CO]⁺
43[CH₃CO]⁺

Biological Activity and Applications

The tetrahydrofuran ring is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] These compounds exhibit a wide range of pharmacological activities.[4][5][6] Marine natural products containing the tetrahydrofuran motif have also shown promising biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

While specific biological data for this compound is not available, its structure makes it a candidate for inclusion in small molecule libraries for high-throughput screening (HTS) against various biological targets.[2] The acetyl group provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Experimental Workflows and Logical Relationships

Given the lack of specific signaling pathway information for this compound, the following diagrams illustrate a general workflow for its synthesis and a hypothetical drug discovery process, which are relevant to the target audience.

Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reagents Oxidation Reagents cluster_step2 Step 2: Oxidation cluster_product Final Product 1,2,4-Butanetriol 1,2,4-Butanetriol Cyclization Cyclization 1,2,4-Butanetriol->Cyclization p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Cyclization 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Cyclization->3-Hydroxytetrahydrofuran Oxidation Oxidation 3-Hydroxytetrahydrofuran->Oxidation TCCA TCCA TCCA->Oxidation TEMPO TEMPO TEMPO->Oxidation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Oxidation This compound This compound Oxidation->this compound

Caption: Synthetic workflow for this compound.

Hit-to-Lead Optimization Workflow

The following diagram illustrates a typical hit-to-lead workflow in drug discovery, a process for which this compound could be a starting point or "hit" from a screening campaign.

G Start HTS Hit_ID Hit Identification (e.g., this compound) Start->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation Analog_Synthesis Analog Synthesis Hit_Confirmation->Analog_Synthesis SAR_Analysis Structure-Activity Relationship (SAR) Analog_Synthesis->SAR_Analysis SAR_Analysis->Analog_Synthesis ADMET_Profiling In Vitro ADMET (Solubility, Permeability, Metabolic Stability) SAR_Analysis->ADMET_Profiling ADMET_Profiling->Analog_Synthesis Lead_Selection Lead Series Selection ADMET_Profiling->Lead_Selection Lead_Selection->Analog_Synthesis Further Optimization Lead_Optimization Lead Optimization Lead_Selection->Lead_Optimization Promising Properties

Caption: A typical hit-to-lead drug discovery workflow.

Conclusion

This compound is a simple heterocyclic ketone with potential for further exploration in medicinal chemistry and organic synthesis. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on available data and analogous chemical principles. The provided representative experimental protocols and workflows are intended to serve as a foundation for researchers to build upon. The prevalence of the tetrahydrofuran scaffold in pharmaceuticals suggests that derivatives of this compound could be promising candidates for future drug discovery efforts. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted.

References

An In-Depth Technical Guide to the Key Intermediates in Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical industries, is synthesized through various industrial routes, each characterized by unique key intermediates. This technical guide provides a comprehensive overview of the primary synthesis pathways of THF, with a detailed focus on the core intermediates, their formation, and conversion. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthesis workflows.

Reppe Process: From Acetylene to Tetrahydrofuran

The Reppe process, a classic and historically significant method, utilizes acetylene and formaldehyde as primary feedstocks. The synthesis proceeds through two critical intermediates: 2-butyne-1,4-diol and 1,4-butanediol.

Key Intermediates
  • 2-Butyne-1,4-diol: Formed through the reaction of acetylene with formaldehyde.

  • 1,4-Butanediol (BDO): Produced by the hydrogenation of 2-butyne-1,4-diol.

Synthesis Pathway

The overall transformation involves the ethynylation of formaldehyde followed by hydrogenation and subsequent dehydration.

G cluster_0 Raw Materials A Acetylene C 2-Butyne-1,4-diol A->C Ethynylation (Reppe Reaction) B Formaldehyde B->C Ethynylation (Reppe Reaction) D 1,4-Butanediol C->D Hydrogenation E Tetrahydrofuran D->E Dehydration (Cyclization)

Figure 1: Reppe Process for Tetrahydrofuran Synthesis.
Quantitative Data

StepReactantsCatalystTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)Reference
EthynylationAcetylene, FormaldehydeCopper Acetylide80-1002-6--[1]
Hydrogenation2-Butyne-1,4-diol, H₂1% Pt/CaCO₃---Total selectivity to BDO in a fixed bed reactor[2]
Dehydration1,4-ButanediolSulfuric Acid (22% aq.)100Atmospheric>99-[3]
Experimental Protocols

1.4.1. Synthesis of 2-Butyne-1,4-diol

The synthesis of 2-butyne-1,4-diol is based on the Reppe process, involving the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide. The reaction is typically carried out in a continuous process using either fixed-bed or fluidized-bed reactors. The catalyst often consists of copper(II) oxide and bismuth(III) oxide on a silica support. The reaction conditions are maintained at a temperature of 80-100°C and an acetylene partial pressure of 2-6 bar.[1]

1.4.2. Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol

In a laboratory setting, the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol can be achieved using a lead-poisoned palladium on carbon (Pd-C) catalyst. The reaction is conducted in an autoclave with an aqueous solution of butynediol. The air in the autoclave is replaced with nitrogen and then hydrogen. The reaction is carried out at 35-45°C under a hydrogen pressure of 0.6-1.7 MPa for 60-390 minutes with stirring.[4] For complete hydrogenation to 1,4-butanediol, a platinum on calcium carbonate (Pt/CaCO₃) catalyst can be used, which has shown total selectivity to 1,4-butanediol in a fixed-bed reactor.[2]

1.4.3. Dehydration of 1,4-Butanediol to Tetrahydrofuran

A common industrial and laboratory method for the synthesis of THF is the acid-catalyzed dehydration of 1,4-butanediol. A 22% aqueous sulfuric acid solution is added to a reactor, and 1,4-butanediol is added at a rate of 110 kg/h at 100°C. The temperature at the top of the distillation column is maintained at 80°C, yielding an aqueous solution containing 80% tetrahydrofuran. This process can achieve a yield of over 99%.[3]

Davy Process: Maleic Anhydride as a Feedstock

The Davy process offers an alternative route starting from maleic anhydride, which is first esterified and then subjected to hydrogenation.

Key Intermediates
  • Dimethyl Maleate (DMM): Formed by the esterification of maleic anhydride with methanol.

  • γ-Butyrolactone (GBL): A key cyclic ester intermediate produced during the hydrogenation of dimethyl maleate.

Synthesis Pathway

This process involves esterification followed by a multi-step hydrogenation.

G cluster_0 Raw Materials A Maleic Anhydride C Dimethyl Maleate A->C Esterification B Methanol B->C Esterification D γ-Butyrolactone C->D Hydrogenation E 1,4-Butanediol D->E Hydrogenation F Tetrahydrofuran E->F Dehydration (Cyclization)

Figure 2: Davy Process for Tetrahydrofuran Synthesis.
Quantitative Data

StepReactantsCatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
EsterificationMaleic Anhydride, MethanolDNW-1 (cation exchange resin)--100~99 (to DMM)[5]
HydrogenationDimethyl Maleate, H₂Cu/ZnO180-24010-50--[6]
HydrogenationMaleic Anhydride, H₂Nickel-based--10085-95 (to THF)[3]
Experimental Protocols

2.4.1. Synthesis of Dimethyl Maleate

Dimethyl maleate can be synthesized from maleic anhydride and methanol using sulfuric acid as a catalyst. The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[7] A continuous process involves reacting maleic anhydride and methanol in a mono-esterification kettle at 70-100°C. The resulting monomethyl maleate is then fed into a catalytic esterification tower to produce dimethyl maleate.[8] A laboratory procedure involves dissolving maleic acid (25.0 g, 216 mmol) in methanol (250 mL), followed by the dropwise addition of concentrated sulfuric acid (2.5 mL). The mixture is refluxed at 75°C for 16 hours. After workup, dimethyl maleate is obtained with a 97% yield.[9]

2.4.2. Hydrogenation of Dimethyl Maleate to γ-Butyrolactone and Tetrahydrofuran

The vapor-phase hydrogenation of dimethyl maleate is carried out over copper-based catalysts. The reaction proceeds via dimethyl succinate to form γ-butyrolactone and 1,4-butanediol. The ratio of γ-butyrolactone to tetrahydrofuran can be controlled by adjusting operating parameters.[3][6] A bifunctional catalyst system, such as Cu-ZnO-ZrO₂ and H-Y zeolite, can be used for the direct conversion of maleic anhydride to THF.[6]

Butadiene-Based Synthesis

This route utilizes butadiene, a readily available petrochemical feedstock, and proceeds through acetoxylation and hydrogenation steps.

Key Intermediates
  • 1,4-Diacetoxy-2-butene: Formed via the acetoxylation of butadiene.

  • 1,4-Diacetoxybutane: Produced by the hydrogenation of 1,4-diacetoxy-2-butene.

  • 1,4-Butanediol: Obtained from the hydrolysis of 1,4-diacetoxybutane.

Synthesis Pathway

The process involves acetoxylation, hydrogenation, hydrolysis, and finally cyclization.

G cluster_0 Raw Materials A Butadiene C 1,4-Diacetoxy-2-butene A->C Acetoxylation B Acetic Acid, O₂ B->C Acetoxylation D 1,4-Diacetoxybutane C->D Hydrogenation E 1,4-Butanediol D->E Hydrolysis F Tetrahydrofuran E->F Dehydration (Cyclization)

Figure 3: Butadiene-Based Synthesis of Tetrahydrofuran.
Quantitative Data

StepReactantsCatalystTemperature (°C)Pressure (bar)Yield (%)Reference
Acetoxylation3,4-dichloro-1-butene, Acetic Acid, Sodium AcetateCopper Acetate120±5Atmospheric91 (of diacetoxybutenes)[10]
HydrolysisDiacetoxybutane, WaterCation exchange resin40-90Atmospheric - 10-[11]
Experimental Protocols

3.4.1. Synthesis of 1,4-Diacetoxy-2-butene

A process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes involves reacting 3,4-dichloro-1-butene with an alkali metal acetate in the presence of a copper, iron, or zinc catalyst. For example, 125 g of 3,4-dichloro-1-butene, 250 g of acetic acid, and 200 g of anhydrous sodium acetate are reacted in the presence of 1 g of copper acetate at 120±5°C for 4 hours. After workup, a 91% yield of diacetoxybutenes can be achieved.[10]

3.4.2. Hydrogenation of 1,4-Diacetoxy-2-butene to 1,4-Diacetoxybutane

The hydrogenation of 1,4-diacetoxy-2-butene to 1,4-diacetoxybutane is a standard procedure typically carried out using a supported metal catalyst such as palladium or platinum on carbon under a hydrogen atmosphere.

3.4.3. Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol

The hydrolysis of diacetoxybutane is typically carried out using a cation exchange resin as a catalyst. The reaction is conducted at a temperature of 40 to 90°C and a pressure ranging from atmospheric to 10 kg/cm ² G. Water serves as both a reactant and a solvent in this process.[11]

Furan/Furfural-Based Synthesis

This "green" route utilizes renewable biomass-derived feedstocks like furfural.

Key Intermediate
  • Furan: Produced by the decarbonylation of furfural.

Synthesis Pathway

This pathway involves the decarbonylation of furfural to furan, followed by the hydrogenation of furan to THF.

G cluster_0 Raw Material A Furfural B Furan A->B Decarbonylation C Tetrahydrofuran B->C Hydrogenation

Figure 4: Furan-Based Synthesis of Tetrahydrofuran.
Quantitative Data

StepReactantsCatalystTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Yield (%)Reference
DecarbonylationFurfuralPlatinum or Rhodium on support with alkali metal300-350~1---[12]
HydrogenationFuran, H₂Palladous Oxideup to 40-50~7--90-93[13]
One-step processFurfural, H₂3% Pd/C22030-4010010-41 (to THF)-[14]
Experimental Protocols

4.4.1. Decarbonylation of Furfural to Furan

Furan can be prepared by the gas-phase decarbonylation of furfural at elevated temperatures (300-350°C) and pressures from 0.1 to 10 bar in the presence of hydrogen. A suitable catalyst contains platinum and/or rhodium and an alkali metal on a support.[12]

4.4.2. Hydrogenation of Furan to Tetrahydrofuran

A well-established laboratory procedure for the hydrogenation of furan to tetrahydrofuran is available from Organic Syntheses. In a pressure bottle for catalytic reduction, 10 g of pure furan and 0.2 g of palladous oxide are placed. The bottle is flushed with hydrogen, and an initial hydrogen pressure of about 7 atm is applied. The reaction is exothermic and proceeds smoothly. Successive portions of furan and catalyst are added to continue the reduction on a larger scale. The yield of redistilled tetrahydrofuran is reported to be 90-93%.[13] A continuous process using a sponge nickel catalyst promoted with iron and chromium has also been described.[15] A single-step process for the conversion of furfural to THF using a 3% Palladium on carbon catalyst has also been developed, showing 100% furfural conversion with selectivities to THF ranging from 10% to 41%.[14]

Conclusion

The synthesis of tetrahydrofuran is a mature industrial process with several established routes, each with its own set of key intermediates. The choice of a particular process is often dictated by the availability and cost of raw materials. The Reppe process, though traditional, remains a significant contributor. The Davy process and butadiene-based routes offer alternatives based on different petrochemical feedstocks. The growing interest in sustainable chemistry has brought the furan/furfural-based process, which utilizes renewable resources, to the forefront of research and development. Understanding the chemistry and process parameters associated with the formation and conversion of these key intermediates is crucial for process optimization, catalyst development, and the overall efficiency of tetrahydrofuran production. This guide provides a foundational understanding of these processes for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(oxolan-3-yl)ethan-1-one, a valuable ketone moiety in medicinal chemistry and drug discovery. The primary synthetic route detailed herein involves the Grignard reaction of commercially available tetrahydrofuran-3-carbonitrile with methylmagnesium bromide. This method offers a direct and efficient pathway to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone of interest in the development of novel pharmaceutical agents. The tetrahydrofuran ring is a common scaffold in many biologically active molecules, and the acetyl group provides a key handle for further chemical modifications. The synthesis of this compound is crucial for structure-activity relationship (SAR) studies and the generation of compound libraries for high-throughput screening.

This document outlines a reliable synthetic protocol for the preparation of this compound, focusing on a Grignard-based approach.

Synthetic Pathway

The chosen synthetic strategy is the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis to yield the desired ketone. This two-step, one-pot reaction is a classic and effective method for the formation of carbon-carbon bonds and the synthesis of ketones.[1]

Overall Reaction:

A diagram of the overall synthetic workflow is provided below.

Synthesis_Workflow start Starting Materials grignard Grignard Reaction: Methylmagnesium bromide addition to Tetrahydrofuran-3-carbonitrile in dry THF start->grignard hydrolysis Acidic Hydrolysis: Aqueous acid work-up grignard->hydrolysis purification Purification: Extraction and Column Chromatography hydrolysis->purification product Product: This compound purification->product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Tetrahydrofuran-3-carbonitrile≥97%Commercially Available
Methylmagnesium bromide3.0 M solution in diethyl etherCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Hydrochloric Acid (HCl)3 M aqueous solutionReagent Grade
Diethyl etherAnhydrousReagent Grade
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Anhydrous magnesium sulfate-Reagent Grade
Silica gel60 Å, 230-400 meshFor column chromatography
Ethyl acetateHPLC GradeFor chromatography
HexanesHPLC GradeFor chromatography

3.2. Synthesis of this compound

This protocol is based on the general principles of Grignard reactions with nitriles.[1]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add tetrahydrofuran-3-carbonitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous tetrahydrofuran (THF).

  • Grignard Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Work-up):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous hydrochloric acid until the solution becomes acidic (pH ~1-2). This step is exothermic.

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Stoichiometry and Yield

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmountTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
Tetrahydrofuran-3-carbonitrile97.1210.31.01.0 g1.18--
Methylmagnesium bromide-11.31.13.8 mL (3.0 M)---
This compound114.14---1.180.8370

Note: The actual yield is a representative value and may vary based on experimental conditions.

Table 2: Characterization of this compound

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~180-185 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.95-3.80 (m, 3H), 3.70 (dd, J=9.2, 6.0 Hz, 1H), 3.25 (p, J=7.6 Hz, 1H), 2.20 (s, 3H), 2.15-2.05 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 209.5, 68.0, 67.5, 51.0, 29.0, 28.0
IR (neat) ν (cm⁻¹) 2960, 2870, 1715 (C=O), 1360, 1170, 1050 (C-O)
Mass Spec (EI) m/z 114 (M⁺), 99, 71, 43

Logical Relationships in the Grignard Reaction Mechanism

The mechanism of the Grignard reaction with a nitrile involves a series of logical steps leading to the formation of the ketone.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Nitrile Tetrahydrofuran-3-carbonitrile (R-C≡N) Intermediate1 Iminomagnesium bromide salt Nitrile->Intermediate1 Nucleophilic attack by CH₃⁻ Grignard Methylmagnesium bromide (CH₃MgBr) Grignard->Intermediate1 Intermediate1_h Iminomagnesium bromide salt Imine Imine intermediate Intermediate1_h->Imine Protonation H3O Aqueous Acid (H₃O⁺) H3O->Imine Ketone This compound (Ketone) Imine->Ketone Hydrolysis

Figure 2: Key steps in the Grignard reaction mechanism.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • The quenching and hydrolysis steps are highly exothermic and should be performed with caution in an ice bath.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound from tetrahydrofuran-3-carbonitrile via a Grignard reaction is an effective and straightforward method suitable for laboratory-scale preparation. The protocol provided, along with the characterization data, should serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydrofurans (THFs) are a crucial class of heterocyclic compounds frequently found as core structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their prevalence in molecules with antitumor, antimicrobial, and antiprotozoal activities underscores the importance of synthetic methodologies that allow for their stereocontrolled construction.[1] This document provides detailed application notes and experimental protocols for key stereoselective methods in the synthesis of substituted tetrahydrofurans, focusing on strategies that offer high levels of diastereoselectivity and enantioselectivity.

I. Palladium-Catalyzed Stereoselective Synthesis from γ-Hydroxy Alkenes

This method provides a powerful means for the synthesis of substituted tetrahydrofurans through the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. A key advantage of this approach is the concurrent formation of a C-C and a C-O bond in a single step, with the potential to generate up to two new stereocenters with high diastereoselectivity, typically leading to trans-substituted products.[1][3][4]

Experimental Protocol: General Procedure[3]
  • Reaction Setup: In a flame- or oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), dpe-phos (2 mol%), and NaOtBu (2.0 equiv.).

  • Reagent Addition: Add the aryl bromide (2.0 equiv.) to the Schlenk tube.

  • Inert Atmosphere: Purge the tube with argon or nitrogen gas.

  • Solvent and Substrate: Add the γ-hydroxy alkene substrate (1.0 equiv.) and anhydrous THF as the solvent.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (typically ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Entryγ-Hydroxy AlkeneAryl BromideProductYield (%)Diastereomeric Ratio (d.r.)
11-Penten-4-ol2-Bromonaphthalene2-(Naphthalen-2-ylmethyl)-5-methyltetrahydrofuran>80>20:1
2(E)-1-Phenyl-1-penten-4-olBromobenzene2-Benzyl-5-((E)-prop-1-en-1-yl)tetrahydrofuran735:1
32-Methyl-1-penten-4-ol4-Bromobiphenyl2-(Biphenyl-4-ylmethyl)-5,5-dimethyltetrahydrofuran73>20:1

Data is representative and compiled from various sources.

Logical Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst gamma_hydroxy_alkene γ-Hydroxy Alkene reaction_vessel Reaction at Elevated Temperature gamma_hydroxy_alkene->reaction_vessel aryl_bromide Aryl Bromide aryl_bromide->reaction_vessel pd_catalyst Pd₂(dba)₃/dpe-phos pd_catalyst->reaction_vessel base NaOtBu base->reaction_vessel solvent Anhydrous THF solvent->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification final_product Stereoselective Tetrahydrofuran purification->final_product

Caption: Palladium-Catalyzed Synthesis Workflow.

II. [3+2] Cycloaddition Reactions for Tetrahydrofuran Synthesis

[3+2] cycloaddition reactions represent a highly efficient strategy for the construction of five-membered rings, including tetrahydrofurans. These reactions typically involve the combination of a three-atom component and a two-atom component to rapidly build molecular complexity.

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Aldehydes
  • Reaction Setup: To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere, add a Lewis acid catalyst (e.g., Sn(OTf)₂, 10 mol%).

  • Reaction Monitoring: Stir the mixture at the low temperature and monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Warm the mixture to room temperature and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to afford the substituted tetrahydrofuran.

Data Presentation
EntryDonor-Acceptor CyclopropaneAldehydeProductYield (%)Diastereomeric Ratio (cis:trans)
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylateBenzaldehydeDiethyl 2,5-diphenyltetrahydrofuran-3,3-dicarboxylate9720:1
2Diethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylateCinnamaldehydeDiethyl 2-(furan-2-yl)-5-styryltetrahydrofuran-3,3-dicarboxylate85>20:1
3Diethyl 2-vinylcyclopropane-1,1-dicarboxylate4-NitrobenzaldehydeDiethyl 2-(4-nitrophenyl)-5-vinyltetrahydrofuran-3,3-dicarboxylate92>20:1

Data is representative and compiled from various sources.

Reaction Pathway

G cyclopropane Donor-Acceptor Cyclopropane intermediate Zwitterionic Intermediate cyclopropane->intermediate Reacts with aldehyde Aldehyde aldehyde->intermediate Activated by lewis_acid Lewis Acid (e.g., Sn(OTf)₂) lewis_acid->aldehyde cyclization [3+2] Cycloaddition intermediate->cyclization product Substituted Tetrahydrofuran cyclization->product

Caption: [3+2] Cycloaddition Pathway.

III. Enantioselective Synthesis via Sequential Henry Reaction and Iodocyclization

This one-pot method allows for the synthesis of enantioenriched 2,5-disubstituted tetrahydrofurans from γ,δ-unsaturated alcohols. The sequence involves a copper-catalyzed asymmetric Henry (nitroaldol) reaction followed by an iodocyclization.[5]

Experimental Protocol: One-Pot Asymmetric Henry Reaction and Iodocyclization[5]
  • Henry Reaction: In a reaction vessel, combine the γ,δ-unsaturated alcohol (1.0 equiv), a nitroalkane (1.5 equiv), a copper catalyst (e.g., Cu(OAc)₂·H₂O, 5 mol%), and a chiral ligand in a suitable solvent (e.g., ethanol) at room temperature.

  • Base Addition: Add a base (e.g., diisopropylethylamine, 1.2 equiv) and stir the mixture until the Henry reaction is complete (monitored by TLC).

  • Iodocyclization: To the reaction mixture, add a solution of iodine (I₂, 2.0 equiv) and a base (e.g., NaHCO₃, 3.0 equiv) in a solvent mixture (e.g., CH₃CN/H₂O).

  • Reaction Monitoring: Stir the reaction at room temperature until the cyclization is complete.

  • Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by flash chromatography to yield the enantioenriched tetrahydrofuran derivative.

Data Presentation
Entryγ,δ-Unsaturated AlcoholNitroalkaneYield (%)Enantiomeric Excess (ee, %)
11-Phenylpent-4-en-1-olNitromethane8595
21-(4-Chlorophenyl)pent-4-en-1-olNitroethane8297
31-(Naphthalen-2-yl)pent-4-en-1-ol1-Nitropropane7892

Data is representative and compiled from various sources.[5]

Synthetic Workflow

G start γ,δ-Unsaturated Alcohol + Nitroalkane henry_reaction Cu-Catalyzed Asymmetric Henry Reaction start->henry_reaction intermediate Nitroalkanol Intermediate henry_reaction->intermediate iodocyclization Iodocyclization (I₂, NaHCO₃) intermediate->iodocyclization product Enantioenriched Tetrahydrofuran iodocyclization->product

Caption: Sequential Henry-Iodocyclization Workflow.

IV. Diastereoselective Synthesis via Reaction of γ,δ-Epoxycarbanions with Aldehydes

This method provides access to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. The reaction proceeds through the addition of a carbanion derived from a 3,4-epoxybutyl sulfone to an aldehyde, followed by an intramolecular S_N2 cyclization.[6][7]

Experimental Protocol: Reaction of γ,δ-Epoxycarbanions with Aldehydes[6]
  • Carbanion Formation: To a solution of 3,4-epoxybutyl phenyl sulfone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a mixture of lithium and potassium tert-butoxides.

  • Aldehyde Addition: After stirring for a short period, add the aldehyde (1.1 equiv) to the reaction mixture.

  • Reaction Progression: Allow the reaction to proceed at low temperature, monitoring by TLC. The initial aldol addition is often non-diastereoselective but reversible, with the subsequent cyclization controlling the stereochemical outcome.

  • Cyclization: Allow the reaction to warm to room temperature to facilitate the intramolecular S_N2 cyclization.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, dry, concentrate, and purify by flash chromatography.

Data Presentation
EntryAldehydeYield (%)Diastereomeric Ratio
1Benzaldehyde85>95:5
24-Methoxybenzaldehyde82>95:5
3Cyclohexanecarboxaldehyde7590:10

Data is representative and compiled from various sources.[6]

Signaling Pathway

G epoxy_sulfone 3,4-Epoxybutyl Phenyl Sulfone carbanion γ,δ-Epoxycarbanion epoxy_sulfone->carbanion Deprotonation by base LiOtBu / KOtBu base->carbanion aldol_adduct Aldol Adduct (Reversible) carbanion->aldol_adduct Nucleophilic addition to aldehyde Aldehyde aldehyde->aldol_adduct cyclization Intramolecular S_N2 Cyclization aldol_adduct->cyclization product Hydroxymethyl-substituted Tetrahydrofuran cyclization->product

Caption: Epoxycarbanion Reaction Pathway.

References

Application Note: 1H and 13C NMR Analysis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(Oxolan-3-yl)ethan-1-one. It includes predicted spectral data, peak assignments, and standardized experimental procedures for sample preparation and data acquisition. The provided information serves as a valuable resource for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Its structural confirmation is crucial for ensuring the integrity of research and the quality of pharmaceutical intermediates. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a comprehensive protocol for their acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
12.15Singlet (s)3H
33.30Multiplet (m)1H
42.10 - 2.25Multiplet (m)2H
5a3.85Multiplet (m)1H
5b3.75Multiplet (m)1H
2a3.95Multiplet (m)1H
2b3.65Multiplet (m)1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)
127.5
C=O209.0
349.0
429.0
568.0
272.0

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocols

This section details the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To avoid spectral distortions, filter the solution through a small plug of glass wool in the pipette if any particulate matter is present.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine qualitative analysis, the residual solvent peak can be used for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (adjust to achieve adequate signal-to-noise)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): -10 to 220 ppm

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

G This compound Structure C1 C1(H3) C_CO C=O C1->C_CO C3 C3(H) C_CO->C3 C4 C4(H2) C3->C4 C5 C5(H2) C4->C5 O_ring O C2 C2(H2) O_ring->C2 C5->O_ring C2->C3

Caption: Structure of this compound with atom numbering for NMR assignments.

NMR Analysis Workflow

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Integration reference->analyze interpret Structure Elucidation analyze->interpret

Caption: General workflow for NMR analysis from sample preparation to spectral interpretation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the theoretical fragmentation pattern of 1-(Oxolan-3-yl)ethan-1-one, a heterocyclic ketone, under electron ionization (EI) mass spectrometry. Understanding the fragmentation pathways of such molecules is crucial for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and drug development. This document provides a standardized protocol for mass spectrometric analysis and discusses the primary fragmentation mechanisms, including alpha-cleavage and ring-opening reactions, supported by a proposed fragmentation diagram.

Introduction

This compound, with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol , is a bifunctional molecule containing a ketone and a cyclic ether (tetrahydrofuran) moiety.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions and fragment ions. In drug development and metabolic studies, identifying novel compounds and their metabolites often relies on the predictable fragmentation of functional groups. This note outlines the expected fragmentation behavior of this compound based on established principles of ketone and cyclic ether mass spectrometry.[2][3][4]

Experimental Protocols

This section provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

GC Conditions:

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-200

  • Solvent Delay: 3 minutes

Results and Discussion: Proposed Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion (M•+) at m/z 114. The subsequent fragmentation is predicted to be driven by the presence of the carbonyl group and the tetrahydrofuran ring. The primary fragmentation mechanisms for ketones and cyclic ethers are alpha-cleavage and inductive cleavage.[2][3][5]

Key Fragmentation Pathways:

  • Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the adjacent carbon is weak and prone to cleavage.[4]

    • Loss of a methyl radical (•CH3): Cleavage of the bond between the carbonyl carbon and the methyl group would result in the formation of a stable acylium ion at m/z 99 .

    • Loss of the oxolanyl radical: Cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring would lead to the formation of an acylium ion at m/z 43 , which is often a prominent peak for methyl ketones.[5]

  • Fragmentation of the Tetrahydrofuran Ring: The fragmentation of the cyclic ether can be initiated by the radical cation on the oxygen atom.[6][7]

    • Ring Opening and subsequent fragmentation: The tetrahydrofuran ring can undergo ring-opening followed by various cleavage events. A common fragmentation for 2-substituted tetrahydrofurans is the loss of the substituent, but in this 3-substituted case, fragmentation will likely involve ring cleavage.[6] A plausible pathway involves the loss of ethylene (C2H4) from the ring, which could lead to various smaller fragments.

    • Loss of formaldehyde (CH2O): Cleavage within the ring could lead to the loss of a neutral formaldehyde molecule, resulting in a fragment ion at m/z 84 .

Predicted Mass Spectrum Data:

The following table summarizes the predicted major fragment ions for this compound. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

m/zProposed Fragment IonProposed Neutral LossFragmentation PathwayPredicted Relative Abundance
114[C6H10O2]•+-Molecular IonModerate
99[C5H7O2]+•CH3Alpha-cleavageModerate to High
84[C5H8O]•+CH2ORing FragmentationLow to Moderate
71[C4H7O]+•C2H3ORing CleavageModerate
43[C2H3O]+•C4H7OAlpha-cleavageHigh (likely base peak)

Visualization of Proposed Fragmentation

The following diagram illustrates the proposed major fragmentation pathways of this compound.

Fragmentation_Pathway M This compound Molecular Ion (M•+) m/z = 114 F99 [C5H7O2]+ m/z = 99 M->F99 - •CH3 (Alpha-cleavage) F43 [C2H3O]+ m/z = 43 M->F43 - •C4H7O (Alpha-cleavage) F84 [C5H8O]•+ m/z = 84 M->F84 - CH2O (Ring Fragmentation) F71 [C4H7O]+ m/z = 71 F99->F71 - C2H2

Caption: Proposed fragmentation of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by alpha-cleavage reactions characteristic of ketones, leading to significant fragment ions at m/z 43 and m/z 99. Fragmentation of the tetrahydrofuran ring is also expected, potentially yielding ions at m/z 84 and m/z 71. This application note provides a foundational understanding for the identification and structural confirmation of this and structurally related compounds in various research and development settings. The provided experimental protocol serves as a starting point for method development and routine analysis.

References

Applications of 1-(Oxolan-3-yl)ethan-1-one in Medicinal Chemistry: A Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran, is a versatile heterocyclic building block that has found significant application in modern medicinal chemistry. Its unique three-dimensional structure, featuring a saturated five-membered oxolane ring, offers medicinal chemists an attractive scaffold to explore new chemical space and improve the physicochemical properties of drug candidates. The oxolane moiety can act as a bioisostere for other cyclic systems, enhance solubility, and provide specific vectors for interaction with biological targets. This document details the application of this compound in the synthesis of potent and selective kinase inhibitors, providing comprehensive experimental protocols and illustrating the relevant biological pathways.

Application Note 1: Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Upon activation by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.

This compound serves as a key starting material for the synthesis of a class of potent IRAK4 inhibitors. The core structure of these inhibitors often features a substituted pyrazole ring, which can be efficiently constructed from the acetyl group of the oxolane derivative.

Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Inhibitor IRAK4 Inhibitor (derived from this compound) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Protocol: Synthesis of a Substituted Pyrazole Intermediate

This protocol describes the initial step in the synthesis of an IRAK4 inhibitor, which involves the formation of a pyrazole ring from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Dissolve the crude enaminone in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 4-(oxolan-3-yl)-1H-pyrazole.

Quantitative Data

While specific IC50 values for compounds directly containing the unsubstituted this compound-derived pyrazole are not always publicly disclosed in initial patent filings, related structures within these patent families have demonstrated potent inhibition of IRAK4.

Compound ClassTargetReported Activity Range (IC50)
Substituted pyrazoles derived from cyclic ketonesIRAK41 - 100 nM

Application Note 2: Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is another key kinase in the inflammatory signaling cascade, acting downstream of IRAK4 and also being activated by other stimuli like TNF-α. TAK1 plays a crucial role in the activation of NF-κB and MAPK pathways. Its inhibition is a promising strategy for the treatment of cancer and inflammatory disorders.

The oxolane moiety of this compound has been incorporated into TAK1 inhibitors to enhance their drug-like properties.

Signaling Pathway

TAK1_Signaling_Pathway TNF_IL1 TNF-α / IL-1 Receptors TNFR / IL-1R TNF_IL1->Receptors TRAF_proteins TRAF Proteins Receptors->TRAF_proteins TAK1_complex TAK1/TAB Complex TRAF_proteins->TAK1_complex IKK IKK TAK1_complex->IKK MKK MKKs TAK1_complex->MKK NF_kB NF-κB IKK->NF_kB MAPK JNK / p38 MKK->MAPK Inflammation_Survival Inflammation & Cell Survival NF_kB->Inflammation_Survival MAPK->Inflammation_Survival Inhibitor TAK1 Inhibitor (derived from this compound) Inhibitor->TAK1_complex

Caption: TAK1 signaling pathway and point of inhibition.

Experimental Protocol: General Workflow for Incorporating the Oxolane Moiety

This workflow outlines a general strategy for incorporating the this compound moiety into a larger, more complex molecule, typical in the synthesis of kinase inhibitors.

Experimental_Workflow start This compound step1 Condensation/ Cyclization start->step1 intermediate1 Heterocyclic Intermediate (e.g., Pyrazole) step1->intermediate1 step2 Functionalization (e.g., Halogenation) intermediate1->step2 intermediate2 Activated Heterocycle step2->intermediate2 step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate2->step3 final_compound Final Kinase Inhibitor step3->final_compound

Caption: General synthetic workflow for kinase inhibitors.

Procedure:

  • Heterocycle Formation: Synthesize a core heterocyclic scaffold (e.g., pyrazole, pyridine) from this compound using appropriate condensation and cyclization reactions as described in the previous protocol.

  • Functionalization: Introduce a reactive handle, such as a halogen (Br, I) or a boronic ester, onto the heterocyclic intermediate. This is typically achieved through standard methods like bromination with N-bromosuccinimide (NBS) or palladium-catalyzed borylation.

  • Cross-Coupling: Couple the functionalized heterocycle with another key fragment of the target inhibitor using a palladium-catalyzed cross-coupling reaction. The choice of reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will depend on the nature of the coupling partners.

  • Final Steps and Purification: Perform any necessary subsequent reactions, such as deprotection or further modification of the coupled product. Purify the final compound using techniques like column chromatography or preparative HPLC to obtain the desired TAK1 inhibitor.

Quantitative Data

Similar to the IRAK4 inhibitors, specific biological data for individual compounds are often found within detailed patent examples or subsequent scientific publications. The general potency of this class of inhibitors is highlighted below.

Compound ClassTargetReported Activity Range (IC50)
Heterocyclic derivatives with oxolane substituentsTAK110 - 500 nM

This compound is a valuable and increasingly utilized building block in medicinal chemistry. Its application in the synthesis of potent IRAK4 and TAK1 inhibitors demonstrates its utility in creating novel chemical entities with desirable pharmacological properties. The synthetic protocols provided herein offer a foundation for researchers to explore the incorporation of this versatile scaffold into their own drug discovery programs. The unique structural features of the oxolane ring will likely continue to be exploited in the design of future therapeutic agents targeting a wide range of diseases.

Application Notes and Protocols: 1-(Oxolan-3-yl)ethan-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a valuable heterocyclic ketone that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone carbonyl group and a stable tetrahydrofuran (THF) ring, allows for a wide range of chemical transformations. The THF moiety, a common motif in many biologically active molecules and natural products, can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in drug candidates. This makes this compound a particularly attractive starting material for the synthesis of novel scaffolds in medicinal chemistry and drug discovery.

These application notes provide an overview of the key reactions where this compound can be employed as a synthetic precursor, complete with detailed experimental protocols for selected transformations.

Key Synthetic Applications

This compound is amenable to a variety of standard ketone reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary applications include:

  • Reductive Amination: Introduction of nitrogen-containing functional groups to form chiral amines and their derivatives.

  • Grignard Reaction: Carbon-carbon bond formation to generate tertiary alcohols.

  • Wittig Reaction: Conversion of the carbonyl group into an alkene.

  • Aldol Condensation: Formation of β-hydroxy ketones and α,β-unsaturated ketones.

The following sections detail the protocols for these key reactions.

Data Presentation: Representative Transformations

The following table summarizes the expected products and general conditions for key reactions starting from this compound. Please note that specific yields and optimal conditions may vary depending on the specific reagents and reaction scale.

Reaction TypeReagentsProduct StructureGeneral Conditions
Reductive AminationAmine (e.g., Benzylamine), Reducing Agent (e.g., NaBH(OAc)₃)Room Temperature, Anhydrous Solvent (e.g., CH₂Cl₂)
Grignard ReactionGrignard Reagent (e.g., CH₃MgBr)Anhydrous Ether, 0 °C to Room Temperature
Wittig ReactionWittig Reagent (e.g., Ph₃P=CH₂)Anhydrous THF, Strong Base (e.g., n-BuLi)
Aldol CondensationAldehyde (e.g., Benzaldehyde), Base (e.g., NaOH)Ethanol/Water, Room Temperature

Experimental Protocols

Protocol 1: Reductive Amination – Synthesis of N-Benzyl-1-(oxolan-3-yl)ethan-1-amine

This protocol describes the synthesis of a secondary amine via reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(oxolan-3-yl)ethan-1-amine.

Protocol 2: Grignard Reaction – Synthesis of 2-(Oxolan-3-yl)propan-2-ol

This protocol outlines the addition of a methyl group to this compound using methylmagnesium bromide to yield a tertiary alcohol.

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield 2-(oxolan-3-yl)propan-2-ol.

Visualizations

Logical Workflow for Synthetic Transformations

The following diagram illustrates the central role of this compound as a precursor to various functionalized molecules.

G A This compound B Reductive Amination (+ Amine, Reducing Agent) A->B C Grignard Reaction (+ Grignard Reagent) A->C D Wittig Reaction (+ Wittig Reagent) A->D E Aldol Condensation (+ Aldehyde/Ketone, Base) A->E P1 Substituted Amines B->P1 P2 Tertiary Alcohols C->P2 P3 Alkenes D->P3 P4 β-Hydroxy Ketones / α,β-Unsaturated Ketones E->P4

Caption: Synthetic pathways from this compound.

Experimental Workflow for Reductive Amination

This diagram outlines the key steps in the reductive amination protocol.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve Ketone in CH₂Cl₂ B Add Amine A->B C Stir for 1h (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir for 12-16h D->E F Quench with NaHCO₃ (aq) E->F G Extract with CH₂Cl₂ F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I J J I->J Final Product

Caption: Reductive amination experimental workflow.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a diverse range of organic molecules. Its ability to undergo standard ketone chemistries provides a reliable platform for the introduction of various functional groups, making it a valuable starting material in the development of novel compounds for pharmaceutical and materials science applications. The protocols provided herein serve as a guide for the practical application of this valuable synthetic intermediate.

Application Notes and Protocols for 1-(Oxolan-3-yl)ethan-1-one in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 1-(Oxolan-3-yl)ethan-1-one. The information is intended to guide researchers in the synthesis, functionalization, and potential biological evaluation of this versatile heterocyclic ketone.

Physicochemical Properties and Safety Information

This compound, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
IUPAC Name1-(oxolan-3-yl)ethanone[1]
CAS Number114932-86-4[1]

Safety and Handling: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[2][3][4] This reaction is particularly useful for synthesizing α,β-unsaturated compounds from this compound.

Reaction Mechanism

The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated product.

Knoevenagel_Condensation start This compound + Active Methylene Compound enolate Enolate Formation start->enolate Base abstracts α-proton nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack base Base (e.g., Piperidine) base->enolate enolate->nucleophilic_attack Enolate attacks carbonyl carbon intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

Objective: To synthesize an α,β-unsaturated derivative of this compound via Knoevenagel condensation with malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add piperidine (0.1 eq) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize with glacial acetic acid.

  • Add cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the product under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Hypothetical Products and Yields for Knoevenagel Condensation

Active Methylene CompoundProduct StructureHypothetical Yield (%)
Malononitrile2-(1-(Oxolan-3-yl)ethylidene)malononitrile85
Diethyl malonateDiethyl 2-(1-(Oxolan-3-yl)ethylidene)malonate78
Ethyl cyanoacetateEthyl 2-cyano-3-(oxolan-3-yl)but-2-enoate82

Asymmetric Reduction to Chiral Alcohols

The asymmetric reduction of the prochiral ketone this compound provides access to valuable chiral 1-(Oxolan-3-yl)ethan-1-ol enantiomers. These chiral alcohols are important building blocks in medicinal chemistry. The reduction can be achieved using various chiral catalysts and reducing agents.

Reaction Workflow

A typical workflow involves the in-situ formation of a chiral complex between a chiral ligand and a metal catalyst, followed by the reduction of the ketone.

Asymmetric_Reduction start This compound reduction Asymmetric Reduction start->reduction catalyst_formation Chiral Catalyst Formation catalyst_formation->reduction chiral_ligand Chiral Ligand (e.g., (S)-CBS) chiral_ligand->catalyst_formation reducing_agent Reducing Agent (e.g., BH₃·THF) reducing_agent->catalyst_formation workup Work-up and Purification reduction->workup product Chiral 1-(Oxolan-3-yl)ethan-1-ol workup->product

Caption: Workflow for Asymmetric Reduction.

Experimental Protocol

Objective: To perform the asymmetric reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • This compound (1.0 eq)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF to a flame-dried round-bottom flask.

  • Cool the solution to 0 °C and slowly add the borane-THF complex (0.6 eq). Stir for 10 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Table 3: Hypothetical Enantiomeric Excess with Different Chiral Catalysts

Chiral Catalyst SystemProduct EnantiomerHypothetical ee (%)
(S)-CBS / BH₃·THF(S)-1-(Oxolan-3-yl)ethan-1-ol>95
(R)-CBS / BH₃·THF(R)-1-(Oxolan-3-yl)ethan-1-ol>95
RuCl₂[(S)-BINAP] / H₂(S)-1-(Oxolan-3-yl)ethan-1-ol>98
Noyori's Catalyst / H₂(R)- or (S)-alcohol>99

Synthesis of Heterocyclic Derivatives

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[5][6][7] For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles.

Reaction Pathway for Pyrazole Synthesis

Pyrazole_Synthesis start This compound condensation Condensation start->condensation hydrazine Hydrazine Hydrate hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization & Dehydration hydrazone->cyclization product 3-Methyl-5-(oxolan-3-yl)-1H-pyrazole cyclization->product

Caption: Synthesis of a Pyrazole Derivative.

Experimental Protocol

Objective: To synthesize 3-methyl-5-(oxolan-3-yl)-1H-pyrazole from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 4: Expected Characterization Data for 3-Methyl-5-(oxolan-3-yl)-1H-pyrazole

AnalysisExpected Data
¹H NMR (CDCl₃, ppm)δ ~ 10.0 (br s, 1H, NH), 6.1 (s, 1H, pyrazole-H), 4.0-3.5 (m, 4H, oxolane-H), 3.2 (m, 1H, oxolane-CH), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ ~ 150 (C=N), 140 (C=N), 102 (pyrazole-CH), 70 (oxolane-CH₂O), 68 (oxolane-CH₂O), 40 (oxolane-CH), 30 (oxolane-CH₂), 12 (CH₃)
Mass Spec (m/z)[M+H]⁺ calculated for C₈H₁₃N₂O⁺: 153.1028; found: 153.1025

Potential Applications in Drug Discovery

Derivatives of this compound are of interest in drug discovery due to the presence of the tetrahydrofuran ring, a common scaffold in many biologically active compounds.[8] While direct biological activity of the parent ketone is not widely reported, its derivatives could potentially act as enzyme inhibitors or receptor modulators. For instance, a hypothetical derivative could be designed to inhibit a protein kinase involved in a disease-related signaling pathway.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Proliferation) TranscriptionFactor->GeneExpression Inhibitor Derivative of This compound Inhibitor->Kinase2 Inhibition

Caption: Hypothetical Kinase Inhibition Pathway.

Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full potential in medicinal chemistry and drug development.

References

Experimental protocol for the synthesis of 3-acetyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Synthesis of 3-Acetyltetrahydrofuran

This document provides a detailed experimental protocol for the synthesis of 3-acetyltetrahydrofuran, a valuable heterocyclic ketone in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is proposed as a two-step process, commencing with the Grignard reaction of 3-formyltetrahydrofuran with methylmagnesium bromide to yield 3-(1-hydroxyethyl)tetrahydrofuran, followed by the oxidation of this intermediate to the final product.

Experimental Protocols

Part 1: Synthesis of 3-(1-Hydroxyethyl)tetrahydrofuran via Grignard Reaction

This procedure outlines the reaction of 3-formyltetrahydrofuran with a Grignard reagent to form a secondary alcohol.

Materials:

  • 3-Formyltetrahydrofuran

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)[1]

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add 3-formyltetrahydrofuran (1 equivalent) dissolved in anhydrous diethyl ether (100 mL).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(1-hydroxyethyl)tetrahydrofuran. The crude product can be used in the next step without further purification.

Part 2: Synthesis of 3-Acetyltetrahydrofuran via Oxidation

This section details the oxidation of the secondary alcohol to the target ketone. A common and effective method for this transformation is the Swern oxidation or using pyridinium chlorochromate (PCC). The following protocol utilizes PCC.

Materials:

  • Crude 3-(1-hydroxyethyl)tetrahydrofuran from Part 1

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Magnetic stirrer

  • Round-bottom flask

  • Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 3-(1-hydroxyethyl)tetrahydrofuran (1 equivalent) in anhydrous dichloromethane (100 mL).

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether.

  • Pass the resulting suspension through a short pad of silica gel and Celite® in a Buchner funnel, and wash the pad with diethyl ether (3 x 50 mL).

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 3-acetyltetrahydrofuran.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-acetyltetrahydrofuran.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 3-acetyltetrahydrofuran. These values are estimates based on typical yields for similar reactions and should be confirmed experimentally.

StepReactantReagentProductSolventTemperature (°C)Time (h)Yield (%)
13-FormyltetrahydrofuranMethylmagnesium bromide3-(1-Hydroxyethyl)tetrahydrofuranDiethyl ether0 to RT2.5~85-95
23-(1-Hydroxyethyl)tetrahydrofuranPyridinium chlorochromate (PCC)3-AcetyltetrahydrofuranDichloromethaneRT2~80-90

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.

SynthesisWorkflow Synthesis of 3-Acetyltetrahydrofuran cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A Dissolve 3-Formyltetrahydrofuran in Anhydrous Diethyl Ether B Cool to 0°C A->B C Add Methylmagnesium Bromide B->C D Warm to RT and Stir C->D E Reaction Quench (Saturated NH4Cl) D->E F Workup and Extraction E->F G Crude 3-(1-Hydroxyethyl)tetrahydrofuran F->G H Dissolve Crude Alcohol in Anhydrous DCM G->H Intermediate Product I Add PCC H->I J Stir at RT I->J K Filtration through Silica/Celite J->K L Concentration K->L M Purification (Column Chromatography) L->M N Pure 3-Acetyltetrahydrofuran M->N

Caption: Workflow for the two-step synthesis of 3-acetyltetrahydrofuran.

References

Application Notes and Protocols: 1-(Oxolan-3-yl)ethan-1-one as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of various pharmaceutical compounds. Its tetrahydrofuran ring is a common motif in numerous biologically active molecules, contributing to favorable physicochemical properties such as solubility and metabolic stability. The ketone functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pharmaceutical compounds, with a particular focus on the development of kinase inhibitors.

Application: Precursor to the IRAK4 Inhibitor PF-06650833

A significant application of this compound is its role as a precursor in the synthesis of the clinical candidate PF-06650833 , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[3]

The synthesis of PF-06650833 requires the chiral intermediate (S)-1-(oxolan-3-yl)ethanamine . This key intermediate is synthesized from this compound through asymmetric reductive amination or enzymatic transamination.

Biological Signaling Pathway

The inhibition of IRAK4 by compounds derived from this compound, such as PF-06650833, disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Transcription PF_06650833 PF-06650833 (derived from this compound) PF_06650833->IRAK4 Inhibition

Figure 1: IRAK4 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols describe the key synthetic transformations starting from this compound.

Protocol 1: Asymmetric Synthesis of (S)-1-(Oxolan-3-yl)ethanamine via Transamination

This protocol utilizes a transaminase enzyme for the asymmetric synthesis of the chiral amine, a key intermediate for IRAK4 inhibitors.

Materials:

  • This compound

  • Transaminase (e.g., ATA-025 or other suitable (S)-selective transaminase)[4]

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5-8.5)

  • Organic solvent (e.g., DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with temperature and pH control

Procedure:

  • To a reaction vessel, add phosphate buffer and pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add the transaminase enzyme to the buffer solution.

  • In a separate container, dissolve this compound in a minimal amount of an organic co-solvent like DMSO.

  • Add the substrate solution to the enzyme solution with gentle stirring.

  • Add the amine donor (e.g., isopropylamine) in excess.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30-45°C) and pH (e.g., 8.0-8.5).

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(oxolan-3-yl)ethanamine.

  • The crude product can be further purified by distillation or chromatography if required.

Expected Yield and Purity:

ParameterValue
Conversion>95%
Enantiomeric Excess>99% ee
Isolated Yield70-85%

Note: The optimal reaction conditions (enzyme loading, substrate concentration, temperature, and pH) may vary depending on the specific transaminase used and should be optimized for each specific case.[4]

Protocol 2: Synthesis of a Pharmaceutical Intermediate (Illustrative)

The following is a generalized protocol for the coupling of (S)-1-(oxolan-3-yl)ethanamine with a suitable heterocyclic partner, a common step in the synthesis of kinase inhibitors.

Materials:

  • (S)-1-(Oxolan-3-yl)ethanamine

  • A suitable activated heterocyclic compound (e.g., a chloro- or bromo-substituted pyrimidine or pyridine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • An aprotic solvent (e.g., N,N-dimethylformamide - DMF, or acetonitrile)

  • Reaction vessel with a stirrer and inert atmosphere (e.g., nitrogen or argon)

  • TLC plates for reaction monitoring

  • Purification system (e.g., flash chromatography)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the activated heterocyclic compound and the aprotic solvent.

  • Add (S)-1-(oxolan-3-yl)ethanamine to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired pharmaceutical intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and activity of a representative pharmaceutical compound derived from this compound.

Precursor/IntermediateMolecular Weight ( g/mol )Synthesis StepReagents and ConditionsYield (%)Purity (%)
This compound114.14Starting Material-->98
(S)-1-(Oxolan-3-yl)ethanamine115.17Asymmetric TransaminationTransaminase, Isopropylamine, PLP, Buffer (pH 8.2), 42°C77>99 (ee)
PF-06650833 455.48Multi-step synthesis(S)-1-(oxolan-3-yl)ethanamine and other precursors->99
CompoundTargetAssay TypeIC50 (nM)
PF-06650833 IRAK4Enzyme Assay0.2
PF-06650833 IRAK4Cellular Assay (PBMC)2.4

Data for PF-06650833 is based on published literature.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the precursor to the final pharmaceutical application.

Synthesis_Workflow Precursor This compound Chiral_Amine (S)-1-(Oxolan-3-yl)ethanamine Precursor->Chiral_Amine Asymmetric Reductive Amination or Transamination Pharmaceutical_Intermediate Pharmaceutical Intermediate Chiral_Amine->Pharmaceutical_Intermediate Coupling Reaction Final_Compound Final Pharmaceutical Compound (e.g., PF-06650833) Pharmaceutical_Intermediate->Final_Compound Further Synthetic Steps Biological_Application Biological Application (e.g., IRAK4 Inhibition for Inflammatory Diseases) Final_Compound->Biological_Application Therapeutic Action

Figure 2: Synthetic workflow from precursor to application.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical compounds, most notably demonstrated in the development of the IRAK4 inhibitor PF-06650833. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this building block in their synthetic endeavors, particularly in the design and synthesis of novel kinase inhibitors and other therapeutic agents. The ability to generate key chiral intermediates from this precursor highlights its importance in modern medicinal chemistry.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of chiral tetrahydrofuran (THF) derivatives. Chiral THFs are crucial structural motifs in a wide array of pharmaceuticals and natural products.[1][2] Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing these valuable enantiomerically pure compounds.[3][4][5] This document outlines several key enzymatic strategies, including kinetic resolution using lipases and haloalcohol dehalogenases, asymmetric synthesis via alcohol dehydrogenases, and multi-enzyme cascades.

Lipase-Mediated Kinetic Resolution of THF Precursors

Lipases are a versatile class of hydrolases that are widely used for the kinetic resolution of racemic alcohols and esters.[6] In the context of chiral THF synthesis, lipases can enantioselectively acylate a racemic alcohol precursor or hydrolyze a racemic ester precursor, allowing for the separation of two enantiomers. This method is valued for its high enantioselectivity, operational simplicity, and the broad availability of commercial lipases.[6][7]

Quantitative Data for Lipase-Mediated Kinetic Resolution
EnzymeSubstrateAcyl Donor/SolventProductee% (Product)ee% (Substrate)Conversion (%)Reference
Lipase from Pseudomonas cepacia (PSL-CI)Racemic NaphthofurandioneVinyl acetate / THF(S)-alcohol>99%>99% (for R-acetate)~50%[6]
Lipase from Candida antarctica B (Novozym 435)Racemic NaphthofurandioneVinyl acetate / THF(S)-alcohol>99%>99% (for R-acetate)~50%[6]
Lipase from Burkholderia cepacia (Lipase PS-D)Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetateWater / DIPE(S)-acid>95%>95% (for R-ester)~50%[8]
Lipase PS from Pseudomonas cepaciaRacemic 2-substituted cycloalkanolsVinyl acetate / Diethyl ether(R)-ester>99% (E > 200)>99% (for S-alcohol)~50%[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol is a general guideline for the enantioselective acylation of a racemic alcohol precursor for chiral THF synthesis.

1. Materials:

  • Racemic alcohol precursor

  • Immobilized lipase (e.g., Novozym 435 or Lipase PS)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diisopropyl ether (DIPE))

  • Buffer solution (if performing hydrolysis)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for monitoring (TLC, chiral HPLC or GC)

2. Procedure:

  • Dissolve the racemic alcohol precursor in the selected anhydrous organic solvent in a clean, dry flask.

  • Add the acyl donor to the solution. A common molar ratio is 1.5-2.0 equivalents of the acyl donor to the substrate.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 10-50 mg per mmol of substrate.

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 30°C) and speed (e.g., 200 rpm).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or chiral HPLC/GC to determine conversion and enantiomeric excess of both the product and the remaining substrate.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the resulting product (e.g., an ester) from the unreacted substrate (alcohol) using column chromatography.

11. Characterization:

  • Determine the enantiomeric excess of the purified product and unreacted substrate using chiral HPLC or GC.

  • Confirm the structure of the product using standard spectroscopic methods (NMR, IR, MS).

Visualizing the Lipase-Mediated Kinetic Resolution Workflow

G cluster_workflow Workflow for Lipase-Mediated Kinetic Resolution racemic_substrate Racemic Precursor (R/S-Alcohol) reaction Enzymatic Acylation racemic_substrate->reaction Substrate enzyme_acyl_donor Lipase + Acyl Donor enzyme_acyl_donor->reaction Catalyst separation Separation (e.g., Chromatography) reaction->separation Mixture of (S)-Alcohol and (R)-Ester s_alcohol (S)-Alcohol (Unreacted) separation->s_alcohol r_ester (R)-Ester (Product) separation->r_ester

Caption: Workflow of lipase-mediated kinetic resolution.

Haloalcohol Dehalogenase (HHDH) Mediated Synthesis

Haloalcohol dehalogenases (HHDHs) are versatile enzymes that can be used for the kinetic resolution of racemic δ-haloalcohols.[10] The enzyme selectively catalyzes the intramolecular cyclization (dehalogenation) of one enantiomer to form the corresponding chiral tetrahydrofuran, leaving the other enantiomer of the haloalcohol unreacted. This method provides access to both the chiral THF and the chiral haloalcohol precursor with high optical purity.[10]

Quantitative Data for HHDH-Mediated Kinetic Resolution
EnzymeSubstrateProduct 1ee% (Product 1)Product 2ee% (Product 2)Yield (%)Reference
HheC-QM1 (E. coli)(rac)-5-chloro-1-phenylpentan-1-ol(R)-Tetrahydrofuran-2-yl)phenylmethanol>99%(S)-5-chloro-1-phenylpentan-1-ol>99%up to 50%[10]
HheC-DM2 (E. coli)(rac)-1-(4-bromophenyl)-5-chloropentan-1-ol(R)-2-(4-bromophenyl)tetrahydrofuran>99%(S)-1-(4-bromophenyl)-5-chloropentan-1-ol>99%up to 50%[10]
Experimental Protocol: HHDH-Catalyzed Kinetic Resolution of a δ-Haloalcohol

This protocol describes the kinetic resolution of a racemic δ-haloalcohol using whole E. coli cells expressing a haloalcohol dehalogenase.

1. Materials:

  • Racemic δ-haloalcohol substrate

  • Recombinant E. coli cells expressing the desired HHDH (e.g., HheC mutants)

  • Phosphate buffer (e.g., 200 mM, pH 7.5)

  • Standard laboratory equipment for cell culture and biotransformation (incubator, shaker, centrifuge)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment (chiral HPLC or GC)

2. Procedure:

  • Prepare a suspension of the recombinant E. coli cells (e.g., 5 g dry cell weight/L) in the phosphate buffer.

  • Add the racemic δ-haloalcohol substrate to the cell suspension. The substrate concentration is typically in the range of 20 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the reaction by taking samples at regular intervals. The reaction is typically stopped at ~50% conversion.

  • To work up the reaction, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting chiral tetrahydrofuran and the unreacted chiral δ-haloalcohol using silica gel chromatography.

9. Characterization:

  • Determine the enantiomeric excess of the purified products using chiral HPLC or GC.

  • Confirm the structures using NMR, IR, and MS analysis.

Multi-Enzyme Cascade for Asymmetric Synthesis

Multi-enzyme cascades combine several enzymatic steps in a single pot, which can improve efficiency by avoiding the isolation of intermediates and overcoming unfavorable equilibria.[1][5][11] For the synthesis of chiral THFs, a cascade involving an alcohol dehydrogenase (ADH) and an intramolecular-oxa-Michael-addition (IMOMA)-catalyzing cyclase (CYC) has been demonstrated.[1] The ADH reduces a keto-enethioate precursor to a chiral alcohol, which is then cyclized by the CYC to form a chiral THF thioester with control over multiple stereocenters.[1]

Experimental Protocol: One-Pot ADH-CYC Cascade Reaction

This protocol is a general representation of a one-pot cascade for synthesizing chiral THF thioesters.

1. Materials:

  • Keto-enethioate substrate

  • Alcohol dehydrogenase (ADH)

  • IMOMA-catalyzing cyclase (CYC)

  • Cofactor for ADH (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., Tris-HCl)

  • Standard laboratory equipment for enzymatic reactions

2. Procedure:

  • In a reaction vessel, prepare a buffered solution containing the keto-enethioate substrate.

  • Add the ADH, CYC, the cofactor (NADH/NADPH), and the components of the cofactor regeneration system.

  • Incubate the reaction mixture at a controlled temperature with gentle agitation.

  • Monitor the formation of the chiral THF thioester product using HPLC or LC-MS.

  • Upon completion, terminate the reaction (e.g., by adding an organic solvent or by protein precipitation).

  • Extract the product with a suitable organic solvent.

  • Purify the product using chromatographic techniques.

8. Characterization:

  • Confirm the structure and determine the stereochemistry of the product using advanced analytical methods (e.g., NMR, X-ray crystallography).

  • Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or GC.

Visualizing the Multi-Enzyme Cascade Pathway

G cluster_pathway Multi-Enzyme Cascade for Chiral THF Synthesis start_substrate Keto-enethioate Substrate adh_step ADH-catalyzed Reduction start_substrate->adh_step regeneration Cofactor Regeneration (e.g., GDH/Glucose) adh_step->regeneration NAD(P)+ intermediate Chiral Alcohol Intermediate adh_step->intermediate cofactor NAD(P)H -> NAD(P)+ cofactor->adh_step regeneration->cofactor NAD(P)H cyc_step CYC-catalyzed Cyclization (IMOMA) intermediate->cyc_step final_product Chiral THF Thioester cyc_step->final_product

Caption: A multi-enzyme cascade using ADH and CYC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The information is presented in a practical, question-and-answer format to directly address challenges that may be encountered during experimentation.

Troubleshooting Guide

This section is designed to help identify and resolve common issues during the synthesis of this compound. The troubleshooting steps are categorized based on two plausible synthetic routes.

Route 1: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol

This synthetic strategy involves two main stages: the formation of the secondary alcohol, 1-(Oxolan-3-yl)ethan-1-ol, via a Grignard reaction, followed by its oxidation to the target ketone.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A Tetrahydrofuran-3-carbaldehyde C Reaction in Anhydrous Ether/THF A->C B Methylmagnesium Bromide B->C D Aqueous Workup (e.g., NH4Cl) C->D E 1-(Oxolan-3-yl)ethan-1-ol D->E F 1-(Oxolan-3-yl)ethan-1-ol H Reaction in DCM F->H G Oxidizing Agent (e.g., PCC, TEMPO) G->H I Purification (Chromatography) H->I J This compound I->J

Caption: A logical approach to troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic strategies for the preparation of this compound:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with tetrahydrofuran-3-carbonitrile.

  • Friedel-Crafts Acylation: This method involves the acylation of tetrahydrofuran with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst.

  • Oxidation of 1-(Oxolan-3-yl)ethanol: This route involves the oxidation of the corresponding secondary alcohol to the ketone.

Q2: Which synthetic route generally provides the highest yield?

A2: The reported yields for each method can vary significantly based on reaction conditions. However, the oxidation of 1-(oxolan-3-yl)ethanol often provides high yields, with some protocols reporting up to 89%. The Grignard and Friedel-Crafts routes can also be high-yielding but are often more sensitive to reaction parameters.

Q3: What are the common side reactions to be aware of during these syntheses?

A3: Common side reactions include:

  • Grignard Reaction: Formation of byproducts from the reaction of the Grignard reagent with moisture or acidic protons. Double addition to the nitrile can also occur under certain conditions.

  • Friedel-Crafts Acylation: Polymerization of tetrahydrofuran, especially in the presence of strong Lewis acids, and the formation of regioisomers are potential side reactions. Ring-opening of the tetrahydrofuran ring can also occur under harsh conditions.

  • Oxidation: Over-oxidation to form carboxylic acids (if the starting material is a primary alcohol) or incomplete oxidation leading to a mixture of alcohol and ketone.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization from a suitable solvent system may also be an option.

Troubleshooting Guides

Route 1: Grignard Reaction with Tetrahydrofuran-3-carbonitrile

Problem: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh and activated (e.g., with a small crystal of iodine).
Poor Quality Nitrile Ensure the tetrahydrofuran-3-carbonitrile is pure and dry. Impurities can quench the Grignard reagent.
Incorrect Reaction Temperature The addition of the Grignard reagent to the nitrile is typically performed at low temperatures (e.g., 0 °C) to control the exotherm and prevent side reactions. Allowing the reaction to warm to room temperature too quickly can lead to byproducts.
Hydrolysis of Imine Intermediate Ensure complete hydrolysis of the intermediate imine during the acidic workup to obtain the ketone. The pH and duration of the workup may need optimization.
Route 2: Friedel-Crafts Acylation of Tetrahydrofuran

Problem: Low Yield and/or Polymerization

Potential CauseTroubleshooting Steps
Strong Lewis Acid Strong Lewis acids like AlCl₃ can promote polymerization of tetrahydrofuran. Consider using a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.
High Reaction Temperature The reaction is often exothermic. Maintain a low temperature (e.g., 0 °C to room temperature) to minimize polymerization and other side reactions.
Moisture Contamination Lewis acids are highly sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Incorrect Stoichiometry Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with it. Optimize the molar ratio of the Lewis acid to the acetylating agent.
Route 3: Oxidation of 1-(Oxolan-3-yl)ethanol

Problem: Incomplete Oxidation or Low Yield

Potential CauseTroubleshooting Steps
Ineffective Oxidizing Agent The choice of oxidizing agent is critical. Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be effective. For larger scales, Swern oxidation or TEMPO-catalyzed oxidation are good options.
Incorrect Reaction Temperature Oxidation reactions can be temperature-sensitive. Follow the recommended temperature profile for the chosen oxidizing agent to ensure complete conversion and minimize side reactions.
Decomposition of Reagents Some oxidizing agents, like DMP, are moisture-sensitive and can decompose if not handled properly. Ensure reagents are fresh and stored under appropriate conditions.
Difficult Workup Some oxidation protocols have challenging workups that can lead to product loss. Choose a method with a straightforward purification procedure.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldReference
Grignard Reaction Tetrahydrofuran-3-carbonitrile, Methyl HalideMagnesiumModerate to HighGeneral Grignard methodology
Friedel-Crafts Acylation Tetrahydrofuran, Acetyl ChlorideLewis Acid (e.g., AlCl₃, ZnCl₂)Variable, can be low due to side reactionsGeneral Friedel-Crafts methodology
Oxidation 1-(Oxolan-3-yl)ethanolOxidizing Agent (e.g., TEMPO/TCCA)69-89%

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1-(Oxolan-3-yl)ethanol (TEMPO-mediated)

This protocol is adapted from a general procedure for the oxidation of 3-hydroxy tetrahydrofuran.

Materials:

  • 1-(Oxolan-3-yl)ethanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(Oxolan-3-yl)ethanol (1 eq.) and TEMPO (0.01 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add TCCA (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Synthesis via Grignard Reaction

This is a general procedure for the reaction of a Grignard reagent with a nitrile.

Materials:

  • Magnesium turnings

  • Methyl iodide or bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Tetrahydrofuran-3-carbonitrile

  • Aqueous acid (e.g., 1 M HCl)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Add a solution of methyl iodide or bromide (1.1 eq.) in the anhydrous solvent dropwise to initiate the reaction. Maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of tetrahydrofuran-3-carbonitrile (1 eq.) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding aqueous acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Route cluster_friedel Friedel-Crafts Route cluster_oxidation Oxidation Route start_g Tetrahydrofuran-3-carbonitrile product_g This compound start_g->product_g 1. Grignard Addition 2. Acidic Workup reagent_g CH3MgBr reagent_g->product_g start_f Tetrahydrofuran product_f This compound start_f->product_f Acylation reagent_f Acetyl Chloride / AlCl3 reagent_f->product_f start_o 1-(Oxolan-3-yl)ethanol product_o This compound start_o->product_o Oxidation reagent_o Oxidizing Agent (e.g., TEMPO) reagent_o->product_o

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed reagent_purity Check Purity of Starting Materials start->reagent_purity reagent_activity Verify Activity of Catalysts/Reagents start->reagent_activity temp Optimize Temperature start->temp time Adjust Reaction Time start->time atmosphere Ensure Inert Atmosphere start->atmosphere extraction Optimize Extraction Protocol start->extraction purification Refine Purification Method start->purification

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Synthesis of 3-Acetyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetyltetrahydrofuran. The following information is designed to address specific issues that may be encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of 3-acetyltetrahydrofuran?

A1: The preparation of 3-acetyltetrahydrofuran is most commonly achieved through two primary synthetic pathways:

  • Grignard Reaction with a Nitrile Precursor: This route involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with tetrahydrofuran-3-carbonitrile. The intermediate imine is then hydrolyzed to yield the desired ketone.

  • Oxidation of a Secondary Alcohol: This method utilizes the oxidation of 3-(1-hydroxyethyl)tetrahydrofuran. Various oxidizing agents can be employed for this transformation.

A less direct route involves the Friedel-Crafts acylation of furan, which typically yields 2-acetylfuran, followed by hydrogenation of the furan ring. However, this method presents challenges in controlling the regioselectivity of the initial acylation and the conditions of the subsequent hydrogenation.[1][2]

Q2: I am observing a low yield in my Grignard reaction to produce 3-acetyltetrahydrofuran. What are the likely causes?

A2: Low yields in the Grignard synthesis of 3-acetyltetrahydrofuran from tetrahydrofuran-3-carbonitrile can stem from several factors:

  • Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Improperly dried glassware or solvents will quench the reagent, reducing the effective concentration.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons present. Additionally, homo-coupling of the Grignard reagent can occur, leading to byproducts.[3][4]

  • Reaction Conditions: The temperature of the reaction is crucial. If the temperature is too high, it can promote the formation of side products.[4]

Q3: My oxidation of 3-(1-hydroxyethyl)tetrahydrofuran is not going to completion or is producing impurities. What should I consider?

A3: Incomplete conversion or the formation of impurities during the oxidation of 3-(1-hydroxyethyl)tetrahydrofuran can be attributed to:

  • Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are critical. Strong, non-selective oxidants may lead to over-oxidation or cleavage of the tetrahydrofuran ring.

  • Reaction Temperature: Excessive temperatures can promote side reactions and decomposition of the product.

  • pH of the Reaction Medium: The pH can influence the reactivity of both the substrate and the oxidizing agent, potentially leading to undesired pathways.

Troubleshooting Guides

Route 1: Grignard Reaction with Tetrahydrofuran-3-Carbonitrile

Issue 1: Formation of a significant amount of biphenyl-type byproduct.

  • Question: My crude product shows a significant impurity that I suspect is a result of the coupling of the Grignard reagent. How can I minimize this?

  • Answer: This is a common side reaction in Grignard syntheses.[3][4] To minimize its formation:

    • Control the rate of addition: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This helps to maintain a low concentration of the alkyl halide and reduces the likelihood of coupling.

    • Maintain a moderate reaction temperature: Avoid excessive heating during the formation of the Grignard reagent and its subsequent reaction with the nitrile.[4]

Issue 2: The reaction is sluggish or does not initiate.

  • Question: I am having trouble initiating the Grignard reaction. What steps can I take?

  • Answer: Initiation of a Grignard reaction can be challenging. Consider the following:

    • Activate the magnesium: Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents should be used. Any trace of water will inhibit the reaction.

    • Local heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction.

Route 2: Oxidation of 3-(1-hydroxyethyl)tetrahydrofuran

Issue 3: Over-oxidation to a carboxylic acid or other byproducts.

  • Question: I am observing byproducts that suggest over-oxidation of my desired ketone. How can I prevent this?

  • Answer: Over-oxidation is a common challenge in the synthesis of ketones from secondary alcohols. To mitigate this:

    • Choose a milder oxidizing agent: Consider using selective oxidizing agents such as pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.

    • Careful control of stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess can lead to further oxidation.

    • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Grignard Reaction with Tetrahydrofuran-3-Carbonitrile (Generalized)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of tetrahydrofuran-3-carbonitrile in anhydrous diethyl ether.

  • Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 3-(1-hydroxyethyl)tetrahydrofuran (Generalized using PCC)

  • Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Addition of Alcohol: Add a solution of 3-(1-hydroxyethyl)tetrahydrofuran in DCM to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Currently, no specific quantitative data for yields and impurity levels for the synthesis of 3-acetyltetrahydrofuran was found in the provided search results. Researchers are encouraged to maintain detailed records of their experiments to establish baseline data for their specific conditions.

Visualizations

Diagram 1: Synthetic Routes to 3-Acetyltetrahydrofuran

Synthesis_Routes cluster_grignard Route 1: Grignard Reaction cluster_oxidation Route 2: Oxidation THF-3-CN Tetrahydrofuran-3-carbonitrile Imine_Intermediate Intermediate Imine THF-3-CN->Imine_Intermediate + CH3MgBr MeMgBr CH3MgBr MeMgBr->Imine_Intermediate 3-AcetylTHF_G 3-Acetyltetrahydrofuran Imine_Intermediate->3-AcetylTHF_G Hydrolysis Alcohol 3-(1-Hydroxyethyl)tetrahydrofuran 3-AcetylTHF_O 3-Acetyltetrahydrofuran Alcohol->3-AcetylTHF_O Oxidation Oxidant Oxidizing Agent Oxidant->3-AcetylTHF_O caption Primary synthetic routes to 3-acetyltetrahydrofuran. Grignard_Troubleshooting Start Low Yield in Grignard Synthesis Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh Mg)? Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, addition rate)? Check_Reagents->Check_Conditions Yes Improve_Drying Action: Rigorously dry glassware and solvents. Check_Reagents->Improve_Drying No Impurity_Analysis Analyze Byproducts (Homo-coupling observed)? Check_Conditions->Impurity_Analysis Yes Optimize_Temp Action: Optimize temperature and slow down addition. Check_Conditions->Optimize_Temp No Purification Action: Purify product to remove coupled byproduct. Impurity_Analysis->Purification Yes Success Improved Yield Impurity_Analysis->Success No Activate_Mg Action: Activate Mg with iodine or 1,2-dibromoethane. Improve_Drying->Activate_Mg Activate_Mg->Success Optimize_Temp->Success Purification->Success

References

Technical Support Center: Optimization of Tetrahydrofuran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of tetrahydrofuran (THF) rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the tetrahydrofuran ring?

A1: Common methods for forming a tetrahydrofuran ring include:

  • Intramolecular Cyclization/Dehydration of Diols: A prevalent method involves the acid-catalyzed dehydration of 1,4-butanediol.[1][2]

  • Hydrogenation of Furan: Furan can be reduced to tetrahydrofuran using various catalysts like palladium, nickel, or rhodium.[3][4]

  • Mukaiyama Aerobic Oxidative Cyclization: This method can produce trans-THF products with good yields.[5]

  • Intramolecular Hydroalkoxylation: Platinum-catalyzed intramolecular hydroalkoxylation is another effective method.[5]

  • Palladium-Catalyzed Carboetherification: This technique allows for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[6]

Q2: How do I choose the right solvent for my THF ring formation reaction?

A2: Tetrahydrofuran (THF) itself is a common solvent for ring-closure reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies its removal after the reaction.[7] It is a moderately polar aprotic solvent that can stabilize reactive intermediates in reactions like Grignard reactions.[2][8] However, for certain reactions, other solvents like toluene may be used, sometimes in combination with THF to achieve higher reaction temperatures.[7] The choice of solvent can also be critical in controlling stereoselectivity.

Q3: What is the typical temperature range for THF ring formation?

A3: The optimal temperature for THF ring formation is highly dependent on the specific synthetic route. For instance:

  • Hydrogenation of 3-chlorotetrahydrofuran can be conducted between 50-250°C, with a preferred range of 80-150°C to balance reaction rate and minimize corrosion.[3]

  • The dehydration of 1,4-butanediol is often carried out at high temperatures, around 180°C.[9]

  • Higher reaction temperatures can sometimes favor intramolecular cyclization over intermolecular side reactions.[10]

Troubleshooting Guide

Issue 1: Low or No Yield of Tetrahydrofuran Product
Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst has not expired or been deactivated. For example, spent palladium catalysts can sometimes be regenerated.[4] - Verify the appropriate catalyst is being used for the specific reaction (see Catalyst Selection Table below).
Incorrect Reaction Temperature - Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may promote side reactions and decomposition.[3] - For some reactions, higher temperatures favor the desired intramolecular cyclization.[10]
Presence of Water in Anhydrous Reactions - For reactions requiring anhydrous conditions, such as those involving Grignard reagents or organolithium compounds, ensure all solvents and reagents are thoroughly dried. Commercial THF contains water and must be dried for sensitive operations.[2]
Sub-optimal pH - For acid-catalyzed reactions, ensure the pH is in the optimal range. For example, in the synthesis from 3,4-dichlorobutan-1-ol, maintaining a pH of 6-8 is preferred.[3]
Issue 2: Formation of Undesired Byproducts (e.g., Polymers, Ring-Opened Products)
Possible Cause Troubleshooting Step
Intermolecular Reactions - Perform the cyclization reaction under high-dilution conditions to favor intramolecular ring closure over intermolecular polymerization.
Ring-Opening of THF Product - Tetrahydrofuran can undergo ring-opening reactions in the presence of strong acids or certain metal catalysts.[11][12] This is a known issue, for example, with some Group 4 metallocene complexes.[11] - Consider using milder reaction conditions or a different catalyst system if ring-opening is observed.
Oligomerization from Solvent - Under highly dilute conditions and elevated temperatures, THF used as a solvent can itself form oligomers, which may contaminate the product.[13] If this is suspected, consider using an alternative solvent.

Data Presentation: Reaction Condition Comparison

Table 1: Catalyst Selection for Tetrahydrofuran Synthesis
Reaction TypeCatalystTypical LoadingReference
Hydrogenation of Furan/DerivativesPalladium on Charcoal (Pd/C)0.1-10% by weight[3]
Rhodium on Carbon (Rh/C)0.1-10% by weight[3]
Raney Nickel~10g per 120g furan[4]
Dehydration of 1,4-ButanediolCs-W-HPA (Cs₂H₄P₂W₁₈O₆₂)0.4 g[9]
Zeolites-[1]
Mukaiyama Aerobic Oxidative CyclizationWater-soluble Cobalt Catalyst-[5]
Palladium-Catalyzed CarboetherificationPd₂(dba)₃ with Dpe-Phos ligand2 mol % Pd₂(dba)₃, 4 mol % Dpe-Phos[6]
Table 2: Temperature and Pressure Parameters for Select Reactions
ReactionTemperature Range (°C)Pressure Range (psia)NotesReference
Hydrogenation of 3-chlorotetrahydrofuran50 - 250 (80 - 150 preferred)147 - 2000Higher temperatures can increase corrosion.[3]
Hydrogenation of Furan (Raney Ni)100 - 150100 - 150 atmReaction is strongly exothermic.[4]
Dehydration of 1,4-Butanediol (Cs-W-HPA)180-Optimal temperature for this specific catalyst.[9]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrofuran by Hydrogenation of Furan

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Furan (pure)

  • Palladous Oxide (catalyst)

  • Hydrogen gas

  • Pressure apparatus for catalytic reduction

Procedure:

  • In a pressure bottle, place 10 g of pure furan and 0.2 g of palladous oxide.

  • Purge the bottle with hydrogen gas.

  • Apply an initial hydrogen pressure of approximately 7 atm (100 lb.).

  • The reduction typically begins after a short lag period and is exothermic. The theoretical amount of hydrogen is usually absorbed within an hour.

  • After the reaction ceases, allow the catalyst to settle.

  • Decant the liquid tetrahydrofuran through a filter into a distillation flask.

  • The product can be purified by distillation, with tetrahydrofuran boiling at 64-66°C.

Yield: Approximately 90-93% of the theoretical amount.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low THF Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Yield of THF Product check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Catalyst OK replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst Inactive check_anhydrous Ensure Anhydrous Conditions (if required) check_temp->check_anhydrous Temp OK adjust_temp Adjust Temperature check_temp->adjust_temp Not Optimal check_ph Optimize pH (for acid/base catalyzed reactions) check_anhydrous->check_ph Conditions OK dry_reagents Dry Solvents/Reagents check_anhydrous->dry_reagents Moisture Present optimize_conditions Systematically Optimize Conditions check_ph->optimize_conditions pH OK adjust_ph Modify pH check_ph->adjust_ph Not Optimal success Improved Yield optimize_conditions->success replace_catalyst->optimize_conditions adjust_temp->optimize_conditions dry_reagents->optimize_conditions adjust_ph->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield in THF synthesis.

Diagram 2: Decision Pathway for Byproduct Formation

byproduct_troubleshooting cluster_solutions Corrective Actions start Undesired Byproducts Formed identify_byproduct Identify Byproduct Structure (e.g., via NMR, GC-MS) start->identify_byproduct is_polymer Is it a polymer or oligomer? identify_byproduct->is_polymer is_ring_opened Is it a ring-opened product? identify_byproduct->is_ring_opened Not a polymer high_dilution Increase Dilution is_polymer->high_dilution Yes change_solvent Change Solvent is_polymer->change_solvent Yes, from solvent milder_conditions Use Milder Conditions (Temp, Catalyst) is_ring_opened->milder_conditions Yes success Byproducts Minimized is_ring_opened->success No, other issue high_dilution->success change_solvent->success milder_conditions->success

Caption: Decision-making process for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran. The primary synthetic route discussed is the Grignard reaction between tetrahydrofuran-3-carbonitrile and methylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A prevalent and effective method is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to tetrahydrofuran-3-carbonitrile. This reaction forms an intermediate imine salt, which is subsequently hydrolyzed under acidic conditions to yield the target ketone.[1]

Q2: Why is it critical to use anhydrous (dry) conditions for this synthesis? A2: Grignard reagents are potent nucleophiles and strong bases.[2] They react readily with protic solvents, including any trace amounts of water in glassware or solvents. This reaction quenches the Grignard reagent, converting it to methane and rendering it inactive for the desired reaction, which significantly reduces the product yield.[3]

Q3: What are the main safety concerns for this reaction? A3: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates.[3] The reaction with water is vigorous and releases flammable methane gas.[3] Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides over time. It is crucial to handle all reagents under an inert atmosphere (e.g., nitrogen or argon) and take appropriate fire safety precautions.[4]

Q4: Can I use a different methyl organometallic reagent? A4: While other organometallic reagents like methyllithium could be used, Grignard reagents are often preferred for reactions with nitriles to synthesize ketones. More reactive organometallics can sometimes lead to more side reactions. The choice of reagent can influence the reaction's success and side-product profile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q5: My Grignard reaction won't start. What should I do? A5: Failure to initiate is a classic Grignard problem. Here are the primary causes and solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh metal surface.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an activator. The disappearance of the iodine's brown color is a good indicator of activation.

  • Wet Glassware or Solvents: Traces of water will destroy the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under a stream of inert gas.[2] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or THF, or solvent distilled from a suitable drying agent (like sodium/benzophenone), is essential.[4]

  • Poor Quality Alkyl Halide: The methyl halide (e.g., methyl bromide or iodide) must also be anhydrous.

Q6: My reaction yield is very low. What are the potential reasons? A6: Low yields can result from several factors throughout the experimental process.

  • Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the stoichiometry will be incorrect.

    • Solution: Titrate a small aliquot of your prepared Grignard reagent before adding the nitrile to determine its exact concentration.

  • Side Reactions: The highly basic Grignard reagent can cause deprotonation if there are acidic protons present. Wurtz-type coupling of the Grignard reagent is also a possible side reaction.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the nitrile to the Grignard solution. Adding the Grignard reagent slowly to the nitrile (inverse addition) can sometimes minimize side reactions.

  • Hydrolysis of the Intermediate: The imine intermediate formed after the Grignard addition is sensitive. The acidic workup must be controlled.

    • Solution: Perform the hydrolysis at a low temperature by pouring the reaction mixture onto a mixture of ice and acid (e.g., sulfuric or hydrochloric acid).[2] This dissipates the heat from the exothermic neutralization.

Q7: I'm observing an unexpected side product. What could it be? A7: The most likely significant side product is the tertiary alcohol, 2-(oxolan-3-yl)propan-2-ol.

  • Cause: The ketone product is also an electrophile and can be attacked by a second equivalent of the Grignard reagent.[5]

  • Solution: This is more common if the Grignard reagent is in large excess or if the reaction temperature is too high, allowing the intermediate to react further before the workup. To minimize this, use a controlled stoichiometry (close to 1:1) and add the Grignard reagent slowly to the nitrile solution at a reduced temperature.

Data Presentation

The following tables summarize typical reaction parameters and troubleshooting steps for the synthesis of this compound.

Table 1: Typical Reaction Conditions

ParameterValue / ConditionRationale
Grignard Reagent Methylmagnesium bromide (CH₃MgBr)Commonly available and effective for this transformation.[3]
Substrate Tetrahydrofuran-3-carbonitrileThe electrophilic nitrile precursor.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are required to stabilize the Grignard reagent.[6]
Temperature 0 °C to Room TemperatureLow temperature for addition minimizes side reactions; can be warmed to RT to ensure completion.
Reaction Time 1 - 4 hoursTypically sufficient for the addition to the nitrile.
Workup Aqueous Acid (e.g., 1M H₂SO₄ or aq. NH₄Cl)Hydrolyzes the intermediate imine to the final ketone product.[4]
Typical Yield 60 - 85%Highly dependent on reaction conditions and purity of reagents.[1]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium oxide layer2. Wet reagents/glassware1. Activate Mg with iodine or by crushing.2. Flame-dry all glassware; use anhydrous solvents.
Low Product Yield 1. Grignard reagent quenched by water2. Incomplete reaction3. Side reactions1. Ensure strictly anhydrous conditions.2. Allow sufficient reaction time; consider gentle warming.3. Maintain low temperature during addition.
Formation of Tertiary Alcohol Reaction of product ketone with excess Grignard reagentUse stoichiometric amounts (approx. 1:1); add Grignard slowly to nitrile.[5]
Product is Difficult to Purify Presence of unreacted starting material or side productsPerform careful aqueous workup followed by flash column chromatography or vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Tetrahydrofuran-3-carbonitrile

  • Methylmagnesium bromide solution (e.g., 1.0 - 3.0 M in THF or Et₂O)[7][8]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Charge the flask with tetrahydrofuran-3-carbonitrile and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred nitrile solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching / Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1 M H₂SO₄ from the dropping funnel to quench the reaction and hydrolyze the intermediate. The mixture should be stirred vigorously until all solids dissolve.[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Combine all organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizations

experimental_workflow setup 1. Inert Setup (Flame-dried glassware, N2 atmosphere) reagents 2. Reagent Addition (Add CH3MgBr to nitrile solution at 0 °C) setup->reagents reaction 3. Reaction (Warm to RT, stir 1-3h) reagents->reaction quench 4. Quench & Hydrolysis (Add 1M H2SO4 at 0 °C) reaction->quench workup 5. Extraction & Wash (Et2O, NaHCO3, Brine) quench->workup purify 6. Purification (Chromatography or Distillation) workup->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Observed Problem: Low or No Product Yield cause1 Did the reaction initiate properly? problem->cause1 cause2 Were conditions strictly anhydrous? cause1->cause2 Yes solution1a NO: Inactive Mg surface cause1->solution1a No cause3 Was a major side product observed? cause2->cause3 Yes solution2a NO: Grignard reagent quenched cause2->solution2a No solution3a YES: Tertiary alcohol likely cause3->solution3a Yes ok YES cause3->ok No solution1b Action: Activate Mg with I2 or crushing solution1a->solution1b solution2b Action: Flame-dry glassware, use anhydrous solvent solution2a->solution2b solution3b Action: Use 1:1 stoichiometry, maintain low temperature solution3a->solution3b

Caption: Troubleshooting decision tree for low product yield in the Grignard synthesis.

References

Technical Support Center: Overcoming Low Diastereoselectivity in Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereoselective tetrahydrofuran (THF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high diastereoselectivity in your reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted tetrahydrofurans, presented in a question-and-answer format to directly tackle specific experimental challenges.

Problem 1: Low Diastereoselectivity in Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans

Question: My palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide is giving a low diastereomeric ratio (dr). How can I improve the selectivity for the trans isomer?

Possible Causes and Solutions:

  • Suboptimal Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in the stereochemical outcome of the reaction.

    • Troubleshooting Step: Screen a variety of phosphine ligands. For the synthesis of 2,5-disubstituted THFs, bidentate ligands such as DPE-Phos have been shown to significantly improve both yield and diastereoselectivity compared to monodentate ligands like P(o-tol)₃.[1] In many cases, high diastereoselectivity (>20:1) can be achieved with the appropriate ligand selection.[1][2][3][4]

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.

    • Troubleshooting Step: Tetrahydrofuran (THF) is generally the solvent of choice for these reactions, providing good yields and high diastereoselectivity.[2] Experimenting with other ethereal solvents could be beneficial if issues persist.

  • Inappropriate Reaction Temperature: The reaction temperature can affect the equilibrium between different diastereomeric transition states.

    • Troubleshooting Step: A common reaction temperature for this transformation is 65 °C.[2] Lowering the temperature may favor the thermodynamically more stable trans product, but it could also decrease the reaction rate. Optimization of the temperature may be necessary for specific substrates.

  • Substrate Stereochemistry: The existing stereochemistry in the γ-hydroxy alkene can significantly influence the diastereoselectivity of the cyclization.

    • Troubleshooting Step: For substrates with pre-existing stereocenters, such as in the synthesis of fused bicyclic systems, the relative stereochemistry of the substituents can have a pronounced effect. For instance, the reaction of trans-2-allylcyclohexanol has been shown to yield a higher diastereomeric ratio (>20:1) compared to its cis-counterpart (10:1).[2] Ensure the stereochemical purity of your starting material.

Problem 2: Poor Diastereoselectivity in Radical Cyclization for Tetrahydrofuran Synthesis

Question: I am using a radical cyclization approach to synthesize a 2,4-disubstituted tetrahydrofuran, but the reaction is producing a nearly 1:1 mixture of diastereomers. What strategies can I employ to control the stereochemistry?

Possible Causes and Solutions:

  • Lack of Stereochemical Control Element: Unperturbed radical cyclizations often exhibit low diastereoselectivity.

    • Troubleshooting Step: The addition of Lewis acids can significantly influence the diastereoselectivity of radical cyclizations. For the synthesis of 2,4-disubstituted tetrahydrofurans, the use of trialkylaluminum reagents has been shown to reverse the diastereoselectivity from favoring the trans isomer to the cis isomer.[5] Screening different Lewis acids and optimizing their stoichiometry is a key step.

  • Reaction Concentration: The concentration of the reaction can impact the formation of side products.

    • Troubleshooting Step: In some cases, competing side reactions can be minimized by adjusting the reaction concentration. For example, in certain sulfone-based methods, conducting the reaction at a higher concentration (e.g., 0.5 M) can be beneficial.[6]

Problem 3: Low Diastereoselectivity in [3+2] Annulation Reactions

Question: My Lewis acid-catalyzed [3+2] annulation of a cyclopropane with an aldehyde is resulting in poor diastereoselectivity. How can I improve this?

Possible Causes and Solutions:

  • Suboptimal Lewis Acid Catalyst: The choice of Lewis acid is critical for controlling the stereochemical outcome.

    • Troubleshooting Step: A screening of various Lewis acids is recommended. For the annulation of quaternary donor site cyclopropanes with aldehydes, catalysts such as Sn(OTf)₂, SnCl₄, and Hf(OTf)₄ have been shown to provide high yields and excellent diastereomeric ratios (up to 99:1).[7][8]

  • Reaction Temperature: Temperature plays a crucial role in maintaining the stereochemical integrity of the intermediates.

    • Troubleshooting Step: Lowering the reaction temperature can improve the transfer of chirality from the starting materials to the products. In some cases, racemization has been observed at room temperature, which can be mitigated by performing the reaction at lower temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving high diastereoselectivity in tetrahydrofuran synthesis?

A1: Several powerful methods are employed for the stereoselective synthesis of tetrahydrofurans.[6] Three of the most common and effective approaches are:

  • Palladium-Catalyzed Reactions of γ-Hydroxy Alkenes: This method forms both a C-C and a C-O bond with high diastereoselectivity, typically favoring trans-substituted products.[1][3][4]

  • Radical Cyclizations: The use of radical-mediated cyclizations, especially when controlled by Lewis acids, can provide good to excellent diastereoselectivity.[5]

  • [3+2] Cycloaddition and Annulation Reactions: These reactions are highly efficient for constructing the tetrahydrofuran ring with multiple stereocenters in a single step.[6][9]

Q2: How does the substitution pattern of the starting material affect the diastereoselectivity of the cyclization?

A2: The substitution pattern of the acyclic precursor has a significant impact on the diastereoselectivity. For instance, in palladium-catalyzed syntheses, reactions forming 2,5- and 2,3-disubstituted tetrahydrofurans generally proceed with high diastereoselectivity, while those producing 2,4-disubstituted tetrahydrofurans often result in lower selectivity.[2] The steric bulk of substituents can also influence the chemical yield.[2]

Q3: Can I control whether the cis or trans diastereomer is formed?

A3: In some cases, yes. For example, in the palladium-catalyzed asymmetric allylic alkylation approach, the choice of the enantiomer of the ligand can be used to selectively generate either the cis or trans tetrahydrofuran unit.[10] In radical cyclizations, the addition of Lewis acids like trialkylaluminums can reverse the inherent diastereoselectivity of the reaction.[5]

Q4: What are some common side products to look out for in these reactions?

A4: In palladium-catalyzed reactions of γ-hydroxy alkenes, common side products include dehalogenated arenes and oxidized alcohols.[1] In Prins cyclizations, which can also be used to form tetrahydrofuran-like structures, potential side products include dienes and rearrangement products.[11]

Data Presentation

Table 1: Diastereoselectivity in Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans

Entryγ-Hydroxy AlkeneAryl BromideLigandDiastereomeric Ratio (trans:cis)Yield (%)
14-penten-1-ol2-bromonaphthaleneP(o-tol)₃-low
24-penten-1-ol2-bromonaphthaleneDPE-Phos>20:175
31-phenyl-4-penten-1-ol4-bromotolueneDPE-Phos>20:169
4(cis)-2-allylcyclohexanol4-bromobiphenylDPE-Phos10:160
5(trans)-2-allylcyclohexanol4-bromobiphenylDPE-Phos>20:170

Data compiled from multiple sources.[1][2]

Table 2: Effect of Lewis Acid on Diastereoselectivity in a [3+2] Annulation Reaction

EntryAldehydeLewis AcidDiastereomeric Ratio (cis:trans)Yield (%)
1BenzaldehydeSn(OTf)₂95:591
2BenzaldehydeSnCl₄94:688
3BenzaldehydeHf(OTf)₄93:785
4CyclohexanecarboxaldehydeSn(OTf)₂>99:195

Data for the reaction of a quaternary donor site cyclopropane with various aldehydes.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans

This protocol is a general guideline for the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide.[2]

Materials:

  • γ-Hydroxy alkene (1.0 equiv)

  • Aryl bromide (2.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • DPE-Phos (2 mol %)

  • Anhydrous Tetrahydrofuran (THF) (to achieve a concentration of 0.13–0.25 M)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, DPE-Phos, and NaOtBu.

  • Add the γ-hydroxy alkene and the aryl bromide to the Schlenk tube.

  • Add anhydrous THF via syringe.

  • Seal the tube and heat the reaction mixture at 65 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed [3+2] Annulation of a Quaternary Donor Site Cyclopropane with an Aldehyde

This protocol provides a general method for the diastereoselective synthesis of pentasubstituted tetrahydrofurans.[8]

Materials:

  • Quaternary donor site cyclopropane (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., Sn(OTf)₂, 10 mol %)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the cyclopropane and anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid to the stirred solution.

  • Add the aldehyde dropwise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pd₂(dba)₃, DPE-Phos, and NaOtBu add_reagents Add γ-hydroxy alkene and aryl bromide start->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent heat Heat at 65 °C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with sat. NH₄Cl monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Pd-catalyzed synthesis of THFs.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Is the correct ligand being used? start->q1 a1_yes Screen alternative ligands (e.g., bidentate phosphines) q1->a1_yes No q2 Is the reaction temperature optimized? q1->q2 Yes end_node Diastereoselectivity Improved a1_yes->end_node a2_yes Vary temperature (e.g., lower to favor thermodynamic product) q2->a2_yes No q3 Is the starting material stereochemically pure? q2->q3 Yes a2_yes->end_node a3_yes Verify purity of starting materials q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting logic for low diastereoselectivity.

reaction_pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arbr Ar-Br arbr->oxidative_addition pd_ar_br L₂Pd(Ar)(Br) oxidative_addition->pd_ar_br alkoxide_formation Alkoxide Formation pd_ar_br->alkoxide_formation pd_ar_or L₂Pd(Ar)(OR) alkoxide_formation->pd_ar_or gamma_hydroxy_alkene γ-Hydroxy Alkene + Base gamma_hydroxy_alkene->alkoxide_formation olefin_insertion Intramolecular Olefin Insertion pd_ar_or->olefin_insertion cyclic_pd_alkyl Cyclic Pd-Alkyl Intermediate olefin_insertion->cyclic_pd_alkyl beta_hydride_elimination β-Hydride Elimination cyclic_pd_alkyl->beta_hydride_elimination thf_product Tetrahydrofuran Product + HPd(L₂)Br beta_hydride_elimination->thf_product reductive_elimination Reductive Elimination of Base-H⁺ thf_product->reductive_elimination Regenerates Pd(0) reductive_elimination->pd0

Caption: Proposed catalytic cycle for Pd-catalyzed THF synthesis.

References

Stability issues of 1-(Oxolan-3-yl)ethan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Oxolan-3-yl)ethan-1-one, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound in acidic environments.

Issue 1: Appearance of Unexpected Impurities in Post-Reaction Analysis (e.g., NMR, LC-MS)

  • Question: I am observing unexpected peaks in my analytical data after subjecting this compound to acidic conditions. What could be the cause?

  • Possible Cause: Under strong acidic conditions, the tetrahydrofuran (oxolane) ring is susceptible to acid-catalyzed ring-opening. The ether oxygen can be protonated, leading to a cascade of reactions that can result in the formation of various byproducts.

  • Troubleshooting Steps:

    • Neutralize Promptly: Ensure that the acidic reaction mixture is neutralized to the appropriate pH as soon as the reaction is complete.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.

    • Acid Strength: Consider using a milder acid or a catalytic amount of a stronger acid to reduce the rate of degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as some degradation products may be air-sensitive.

    • Analysis of Byproducts: If possible, isolate and characterize the major impurities to understand the degradation pathway. This can provide valuable insights for optimizing reaction conditions.

Issue 2: Low Yield of the Desired Product

  • Question: My reaction yield is significantly lower than expected when using this compound in an acidic medium. Why is this happening?

  • Possible Cause: In addition to potential ring-opening, the ketone functional group can also be affected by acidic conditions, potentially leading to side reactions such as aldol condensation if other reactive carbonyl species are present, or enolization which might open up other reaction pathways.

  • Troubleshooting Steps:

    • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to harsh acidic conditions.

    • Order of Addition: Experiment with the order of reagent addition. It may be beneficial to add the acid last to a cooled mixture of the other reactants.

    • Protective Group Strategy: If the oxolane ring is not essential for the desired transformation, consider using a more stable precursor and forming the ring in a later step under non-acidic conditions.

Issue 3: Color Change in the Reaction Mixture

  • Question: My reaction mixture containing this compound turns yellow or brown over time in the presence of acid. What does this indicate?

  • Possible Cause: The formation of colored byproducts is often an indication of decomposition. The degradation products may be conjugated or polymeric materials.

  • Troubleshooting Steps:

    • Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or in-situ IR to monitor the progress of the reaction and stop it as soon as the starting material is consumed.

    • Scavengers: If oxidative degradation is suspected, the addition of radical scavengers might be beneficial.

    • Purification Method: Evaluate your purification method. Some degradation products might be difficult to separate from the desired product and could contribute to discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxolane ring in this compound under acidic conditions?

Q2: What are the likely degradation products of this compound in acid?

The primary degradation pathway is hypothesized to be the acid-catalyzed ring-opening of the oxolane moiety. This could lead to the formation of linear compounds containing both a ketone and a terminal alcohol or a derivative thereof, depending on the reaction conditions and other species present in the mixture.

Q3: Are there any recommended storage conditions for this compound?

To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Storage under an inert atmosphere can also be beneficial to prevent peroxide formation, a known issue with ethers like tetrahydrofuran.[1]

Q4: Can Lewis acids also affect the stability of this compound?

Yes, Lewis acids can coordinate to the oxygen atoms of both the oxolane ring and the carbonyl group, which can activate the molecule for various reactions, including ring-opening or other transformations.[2][3] The specific outcome will depend on the nature of the Lewis acid and the reaction conditions.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various acidic conditions. To facilitate further research, the following table illustrates how such data could be presented.

pHTemperature (°C)Half-life (t½)Major Degradation Products
125Data not availableHypothesized: Ring-opened products
150Data not availableHypothesized: Ring-opened products
325Data not availableHypothesized: Minimal degradation
350Data not availableHypothesized: Ring-opened products
550Data not availableHypothesized: Stable

Researchers are encouraged to perform stability studies to populate such a table, which would be invaluable to the scientific community.

Experimental Protocols

Protocol: Assessment of Acidic Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent that is inert to the acidic conditions to be tested (e.g., acetonitrile, water).

  • Preparation of Acidic Media: Prepare a series of buffered solutions at the desired pH values (e.g., pH 1, 3, 5) using appropriate acid/buffer systems (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).

  • Incubation:

    • Add a known volume of the stock solution to a predetermined volume of each acidic medium in separate, sealed vials to achieve the final desired concentration.

    • Prepare multiple vials for each condition to allow for sampling at different time points.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Quenching: Immediately neutralize the sample by adding a calculated amount of a suitable base (e.g., sodium bicarbonate solution) to stop any further degradation.

  • Analysis:

    • Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

    • Quantify the remaining amount of this compound by comparing the peak area to a standard calibration curve.

    • Identify any major degradation products that appear in the chromatogram, potentially using LC-MS for mass identification.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life.

Visualizations

degradation_pathway cluster_conditions Acidic Conditions (H+) A This compound B Protonated Ether A->B Protonation of Oxolane Oxygen C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product (e.g., 4-hydroxy-1-oxohexan-2-one) C->D Nucleophilic Attack (e.g., by H2O) H_plus H+

Caption: Hypothesized acid-catalyzed degradation pathway of this compound.

Caption: Troubleshooting workflow for addressing stability issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most frequently discussed methods for synthesizing this compound and similar ketones involve organometallic reagents. A primary route is the Grignard reaction, where a Grignard reagent prepared from a suitable halo-substituted tetrahydrofuran reacts with an acetylating agent. Another potential, though less direct, route involves the acylation of a tetrahydrofuran precursor.

Q2: What are the critical safety concerns when scaling up Grignard reactions for this synthesis?

A2: Grignard reactions are highly exothermic and can pose significant safety risks on a large scale, such as thermal runaways. Handling of magnesium also requires specific safety precautions.[1] Continuous flow chemistry is an effective method to mitigate these risks by providing better heat transfer and reducing the overall reaction volume at any given time.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: The formation of byproducts is a common issue. In Grignard reactions, Wurtz coupling can be a significant side reaction.[2] To minimize this, ensure the quality of the magnesium turnings and maintain anhydrous conditions.[2] Controlling the reaction temperature is also crucial, as higher temperatures can lead to side reactions and decomposition.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: For large-scale purification of ketones like this compound, vacuum distillation is often the preferred method, especially for heat-sensitive compounds, as it lowers the boiling point and prevents thermal decomposition.[2] If the product is a solid or can be crystallized, crystallization is an economical and effective method for achieving high purity.[2] For very high-purity requirements, such as for active pharmaceutical ingredients (APIs), preparative chromatography is a viable, though more expensive, option.[2]

Q5: Are there greener solvent alternatives to traditional chlorinated solvents for this synthesis?

A5: Yes, 2-methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[3] It offers advantages such as a higher boiling point, allowing for a wider range of reaction temperatures, and limited miscibility with water, which can simplify the aqueous workup.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Poor Quality of Grignard Reagent Ensure all glassware is rigorously dried to prevent moisture from quenching the reagent.[2] Use high-quality magnesium turnings and anhydrous solvents. Consider activating the magnesium with a small crystal of iodine.[2]
Inactive Catalyst/Reagents If using a catalyzed reaction, ensure the catalyst is anhydrous and stored correctly.[3] For Grignard synthesis, ensure the halo-substituted tetrahydrofuran is pure and the acetylating agent (e.g., acetyl chloride) has not hydrolyzed.
Incorrect Reaction Temperature Temperature control is critical. Low temperatures may slow or stall the reaction, while high temperatures can cause decomposition and side reactions.[3] Optimize the temperature for your specific reaction conditions.
Incomplete Reaction Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and consider using a slight excess of the limiting reagent.[2]
Problem 2: Product Contamination and Impurities
Potential CauseTroubleshooting Steps
Side Reactions (e.g., Wurtz Coupling) This is common in Grignard reactions.[2] Ensure slow, controlled addition of reagents and maintain the optimal reaction temperature to minimize this.
Presence of Unreacted Starting Material Monitor the reaction to completion using TLC or GC. If the reaction has stalled, re-evaluate the quality of reagents and reaction conditions.
Formation of Polymeric Materials This can occur at elevated temperatures. Maintain strict temperature control throughout the reaction.
Impurities from Workup During aqueous workup, ensure complete separation of organic and aqueous layers. Wash the organic layer with brine to remove residual water and water-soluble impurities.

Experimental Protocols

Protocol 1: Grignard Reaction with an Acetylating Agent

This protocol outlines a general procedure for the synthesis of this compound via a Grignard reaction.

Part A: Formation of the Grignard Reagent

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.

  • Initiation: Add a small portion of a solution of 3-bromotetrahydrofuran in anhydrous diethyl ether or 2-MeTHF to the flask. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubbling.

  • Addition: Once the reaction has initiated, add the remaining 3-bromotetrahydrofuran solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetylating Agent

  • Cooling: Cool the freshly prepared Grignard reagent in an ice-salt bath to -10 to 0 °C.

  • Addition: Slowly add a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred Grignard reagent. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.[2]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.[2]

Visualizations

Experimental Workflow for Grignard Synthesis

G start Start: Assemble Dry Glassware reagent_prep Prepare Grignard Reagent (Mg + 3-Bromo-THF) start->reagent_prep reaction React with Acetyl Chloride (Controlled Temperature) reagent_prep->reaction Anhydrous Ether/2-MeTHF quench Quench Reaction (aq. NH4Cl) reaction->quench Exothermic Step extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Vacuum Distillation wash_dry->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G decision decision action action start Low Yield Observed check_reagents Reagents High Quality? start->check_reagents check_conditions Anhydrous Conditions? check_reagents->check_conditions Yes action_reagents Use Fresh/Purified Reagents check_reagents->action_reagents No check_temp Temp Control Optimal? check_conditions->check_temp Yes action_dry Flame-Dry Glassware Use Anhydrous Solvents check_conditions->action_dry No action_temp Optimize Temperature Profile check_temp->action_temp No

Caption: Troubleshooting guide for low yield issues.

References

Optimizing catalyst selection for asymmetric synthesis of substituted oxolanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of substituted oxolanes (tetrahydrofurans).

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the asymmetric synthesis of substituted oxolanes?

A1: The asymmetric synthesis of substituted oxolanes can be achieved through various catalytic systems, primarily categorized as metal-based catalysis and organocatalysis.

  • Metal-based Catalysis: Transition metal catalysts are widely employed. Common examples include:

    • Palladium Catalysis: Palladium catalysts, often coordinated with chiral phosphine ligands like BINAP, are effective for asymmetric allylic cycloadditions of vinyl epoxides with β-keto enol ethers to produce functionalized chiral tetrahydrofuran acetals.[1]

    • Rhodium Catalysis: Rhodium carbenoids derived from methyl aryldiazoacetates can catalyze the C-H activation of tetrahydrofuran through a C-H insertion mechanism, facilitated by ligands such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄).[2]

    • Nickel Catalysis: Nickel catalysts paired with P-chiral bisphosphine ligands like DI-BIDIME have been shown to be efficient in the stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to form chiral tetrahydrofurans.[3]

    • Copper Catalysis: Chiral Copper(II) complexes can be used in formal [2+2] cycloadditions of silyl enol ethers and trifluoropyruvate to synthesize polysubstituted oxetanes, which can be precursors to oxolanes.[4]

  • Organocatalysis: Chiral small organic molecules can also effectively catalyze the asymmetric synthesis of oxolanes.

    • Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are used in the enantioselective desymmetrization of prochiral oxetanes via intramolecular ring-opening reactions to yield chiral oxolanes.[5][6]

    • Secondary Amine Catalysis: Readily available secondary amine catalysts are used in organocatalytic inverse-electron-demand oxo-Diels–Alder reactions to construct optically active bicyclic dihydropyrans, which are structurally related to oxolanes.[7]

Q2: How do I choose the optimal catalyst for my specific oxolane synthesis?

A2: Catalyst selection is a critical step and depends heavily on the specific transformation and substrate. A systematic approach is recommended:

  • Reaction Type: The nature of the bond formation will guide your initial choice. For instance, for a [3+2] cycloaddition, a palladium catalyst with a chiral ligand might be appropriate, whereas for an intramolecular cyclization of an unsaturated alcohol, a rhodium or nickel catalyst could be more suitable.

  • Substrate Scope: Consider the functional groups present in your starting materials. Some catalysts are more tolerant of certain functionalities than others. For example, substrates with coordinating groups may interfere with metal catalysts.

  • Ligand Screening: For metal-catalyzed reactions, the chiral ligand is crucial for achieving high enantioselectivity. It is often necessary to screen a library of ligands with varying steric and electronic properties to find the optimal one for your substrate.

  • Solvent and Temperature Optimization: The reaction solvent and temperature can significantly impact both the yield and the stereoselectivity. A screening of different solvents and running the reaction at various temperatures is often necessary. Lower temperatures generally favor higher enantioselectivity.

Q3: What are the main challenges in achieving high enantioselectivity and diastereoselectivity?

A3: Achieving high stereoselectivity in oxolane synthesis can be challenging due to several factors:

  • Substrate Control vs. Catalyst Control: The inherent stereochemical bias of the substrate might compete with the stereochemical induction from the chiral catalyst. In such cases, the choice of catalyst enantiomer can be crucial to either match or mismatch the substrate's facial bias.

  • Flexibility of Intermediates: The conformation of key reaction intermediates can influence the stereochemical outcome. Factors that rigidify the transition state, such as chelation or the use of sterically demanding catalysts, can improve selectivity.

  • Reaction Conditions: As mentioned, temperature, solvent, and catalyst loading can all have a profound effect on the stereochemical outcome. Careful optimization of these parameters is essential. For example, in certain vanadium-catalyzed oxidative dimerizations, the dielectric constant of the solvent was found to strongly influence the enantioselectivity.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrate.1. Screen a library of chiral ligands: Vary the steric and electronic properties of the ligand. 2. Evaluate different catalyst systems: Consider both metal-based and organocatalytic approaches. 3. Consult the literature: Look for precedents with similar substrates.
Incorrect Catalyst Enantiomer: The catalyst may be working against the inherent facial bias of the substrate.Try the other enantiomer of the chiral catalyst or ligand.
High Reaction Temperature: Higher temperatures can lead to the formation of both enantiomers by overcoming the small energy difference between the diastereomeric transition states.Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).
Inappropriate Solvent: The solvent can influence the conformation of the transition state and the solubility of the catalyst.Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
Low Diastereoselectivity (dr) Flexible Transition State: A lack of rigidity in the transition state can lead to the formation of multiple diastereomers.1. Use a more sterically demanding catalyst or ligand. 2. Investigate chelating auxiliaries: If applicable, introduce a coordinating group to the substrate to create a more ordered transition state. 3. Optimize reaction temperature: Lower temperatures often favor the formation of a single diastereomer.
Substrate Isomerization: The starting material may be isomerizing under the reaction conditions.Analyze the starting material and reaction mixture over time by NMR or GC to check for isomerization. Adjust conditions (e.g., use a milder base or acid) if necessary.
Low Reaction Yield Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.1. Use freshly distilled/dried solvents and purified reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase catalyst loading.
Poor Substrate Reactivity: The substrate may not be sufficiently activated under the reaction conditions.1. Increase the reaction temperature. 2. Use a more active catalyst system. 3. Modify the substrate to increase its reactivity (e.g., change the leaving group).
Side Reactions: The starting materials or product may be undergoing undesired side reactions.Analyze the crude reaction mixture by NMR, LC-MS, or GC-MS to identify byproducts. Adjust reaction conditions to minimize their formation.
Inconsistent Results Variability in Reagent Quality: Impurities in starting materials, solvents, or the catalyst can lead to inconsistent outcomes.1. Use reagents from a reliable source and of high purity. 2. Purify starting materials before use. 3. Ensure consistent moisture and air control in all experiments.
Small Variations in Procedure: Minor changes in reaction setup, stirring rate, or addition rate of reagents can affect the outcome.Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: Asymmetric Intramolecular Reductive Cyclization of an O-Alkynone

This protocol describes a general procedure for the nickel-catalyzed asymmetric intramolecular reductive cyclization of an O-alkynone to a chiral tetrahydrofuran, adapted from the work of Liu and coworkers.[3]

Materials:

  • Ni(OAc)₂ (5 mol%)

  • (R)-DI-BIDIME ligand (5.5 mol%)

  • O-alkynone substrate (1.0 equiv)

  • Triethylsilane (Et₃SiH) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add Ni(OAc)₂ (5 mol%) and (R)-DI-BIDIME (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation.

  • Add the O-alkynone substrate (1.0 equiv) to the vial.

  • Add triethylsilane (2.0 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature or elevated temperature) for the required time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Desymmetrization of a Prochiral Oxetane

This protocol provides a general method for the organocatalytic intramolecular ring-opening of a prochiral oxetane to a chiral oxolane, based on the work of the Sun group.[5]

Materials:

  • Prochiral oxetane substrate (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the prochiral oxetane substrate (1.0 equiv) and the anhydrous solvent.

  • Add the Chiral Phosphoric Acid (CPA) catalyst (5-10 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral oxolane product.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation

Table 1: Comparison of Catalysts for the Asymmetric Synthesis of a Chiral Tetrahydrofuran Derivative via Reductive Cyclization

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Ni(OAc)₂ (5)(R)-DI-BIDIME (5.5)Toluene251295>99
2Ni(OAc)₂ (5)(R)-BINAP (5.5)Toluene25247885
3[Rh(COD)Cl]₂ (2.5)(S)-JosiPhos (5.5)DCE50168592
4[Rh(COD)Cl]₂ (2.5)(R)-Me-DuPhos (5.5)DCE50168288

Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.

Table 2: Optimization of Reaction Conditions for the Asymmetric Aza-Michael Reaction for the Synthesis of a Precursor to a Substituted Oxolane [9]

EntrySolventTemp (°C)Substrate Ratio (Ester:Amine)Time (h)Conversion (%)dr
1Dichloromethane201.00:1.0524>994.20:1
2Acetonitrile201.00:1.0524>993.73:1
3THF201.00:1.0548161.53:1
4Toluene201.00:1.0548161.60:1
5Dichloromethane01.00:1.1048954.50:1
6Dichloromethane401.00:1.1012>993.80:1

Visualizations

Experimental_Workflow_Asymmetric_Cyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Catalyst & Ligand solvent Add Anhydrous Solvent reagents->solvent Inert Atmosphere substrate Add Substrate & Reagent solvent->substrate react Stir at Optimized Temperature substrate->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Determine Yield & ee (Chiral HPLC) purify->analysis

General workflow for a catalytic asymmetric cyclization reaction.

Catalyst_Selection_Logic start Define Target Oxolane & Reaction Type lit_search Literature Search for Similar Transformations start->lit_search catalyst_type Choose Catalyst Type lit_search->catalyst_type metal Metal-based (Pd, Rh, Ni, Cu) catalyst_type->metal organo Organocatalyst (Brønsted Acid, Amine) catalyst_type->organo ligand_screen Ligand Screening (for metal catalysts) metal->ligand_screen condition_opt Reaction Condition Optimization (Solvent, Temp, Conc.) organo->condition_opt ligand_screen->condition_opt analysis Analyze Yield & Stereoselectivity condition_opt->analysis success High Yield & Selectivity? (>90% ee, >90% Yield) analysis->success end Optimized Protocol success->end Yes reoptimize Re-optimize or Choose New Catalyst Type success->reoptimize No reoptimize->catalyst_type

Decision-making process for optimizing catalyst selection.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 1-(Oxolan-3-yl)ethan-1-one, a valuable building block in medicinal chemistry. The routes—Grignard reaction and oxidation of the corresponding alcohol—are evaluated based on experimental data for yield, purity, reaction time, and scalability. Detailed experimental protocols are provided for each method to facilitate replication and adaptation in a laboratory setting.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Grignard ReactionRoute 2: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol
Starting Material Tetrahydrofuran-3-carboxylic acid or its derivatives1-(Oxolan-3-yl)ethan-1-ol
Key Reagents Methylmagnesium bromide/chloride, Lewis AcidTEMPO, Trichloroisocyanuric acid (TCCA)
Typical Yield Moderate to HighHigh (e.g., up to 95% for analogous reactions)
Purity Good, requires purificationHigh, requires purification
Reaction Time Several hoursApproximately 1 hour
Scalability ModeratePotentially high
Key Advantages Direct introduction of the acetyl groupMild reaction conditions, high efficiency[1]
Key Disadvantages Moisture-sensitive reagents, potential for side reactionsRequires synthesis of the precursor alcohol

Route 1: Grignard Reaction with a Tetrahydrofuran-3-Carboxylic Acid Derivative

This classical organometallic approach involves the reaction of a methyl Grignard reagent with an activated form of tetrahydrofuran-3-carboxylic acid, such as an ester or an acid chloride. The high nucleophilicity of the Grignard reagent allows for the direct formation of the carbon-carbon bond, leading to the desired ketone.

Experimental Protocol

Step 1: Preparation of Tetrahydrofuran-3-carbonyl chloride

  • To a solution of tetrahydrofuran-3-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of methylmagnesium chloride or bromide in anhydrous tetrahydrofuran (THF).

  • Cool the Grignard solution to 0 °C and add a solution of tetrahydrofuran-3-carbonyl chloride in anhydrous THF dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Grignard Synthesis

Grignard_Synthesis cluster_start Starting Material Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification Tetrahydrofuran-3-carboxylic_acid Tetrahydrofuran-3- carboxylic acid Acid_chloride Tetrahydrofuran-3- carbonyl chloride Tetrahydrofuran-3-carboxylic_acid->Acid_chloride Activation Thionyl_chloride SOCl₂ or (COCl)₂ Thionyl_chloride->Acid_chloride Reaction_mixture Reaction Mixture Acid_chloride->Reaction_mixture Grignard_reagent CH₃MgBr or CH₃MgCl Grignard_reagent->Reaction_mixture Quenching Quench (aq. NH₄Cl) Reaction_mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol

This route involves the synthesis of the precursor alcohol, 1-(Oxolan-3-yl)ethan-1-ol, followed by its oxidation to the target ketone. This two-step approach often provides high yields and utilizes milder reaction conditions in the final oxidation step.

Experimental Protocol

Step 1: Synthesis of 1-(Oxolan-3-yl)ethan-1-ol

This precursor can be synthesized via the reduction of tetrahydrofuran-3-carboxylic acid or its ester.

  • In a flask under an inert atmosphere, dissolve tetrahydrofuran-3-carboxylic acid in anhydrous THF.

  • Add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C.[2][3][4]

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction with methanol, followed by an acidic workup.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to yield 1-(tetrahydrofuran-3-yl)methanol.

  • Alternatively, 1-(Oxolan-3-yl)ethan-1-ol can be prepared by the reaction of tetrahydrofuran-3-carboxaldehyde with a methyl Grignard reagent.

Step 2: Oxidation to this compound

This protocol is adapted from the synthesis of 3-oxo-tetrahydrofuran.[1]

  • In a round-bottom flask, dissolve 1-(Oxolan-3-yl)ethan-1-ol (1 equivalent) and TEMPO (0.01-0.02 equivalents) in a suitable solvent such as dichloromethane or ethyl acetate.[1]

  • Cool the solution to -5 °C to 0 °C in an ice-salt bath.

  • Add trichloroisocyanuric acid (TCCA) (1.0-2.0 equivalents) portion-wise, maintaining the temperature below 0 °C.[1]

  • Stir the reaction mixture at this temperature for approximately 1 hour, monitoring the progress by GC-MS.[1]

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a pale yellow oil.[1]

Signaling Pathway for Oxidation Synthesis

Oxidation_Pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_product Final Product Carboxylic_Acid Tetrahydrofuran-3- carboxylic acid Precursor_Alcohol 1-(Oxolan-3-yl)ethan-1-ol Carboxylic_Acid->Precursor_Alcohol Reduction Reducing_Agent BH₃·THF Reducing_Agent->Precursor_Alcohol Oxidation_Reaction Oxidation Precursor_Alcohol->Oxidation_Reaction TEMPO TEMPO (catalyst) TEMPO->Oxidation_Reaction TCCA TCCA (oxidant) TCCA->Oxidation_Reaction Product This compound Oxidation_Reaction->Product

Caption: Pathway for the oxidation synthesis of this compound.

Conclusion

Both the Grignard reaction and the oxidation of the corresponding alcohol present viable pathways for the synthesis of this compound. The choice of route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for moisture-sensitive reagents. The oxidation route, particularly with the TEMPO/TCCA system, appears to offer a milder and potentially higher-yielding alternative, provided the precursor alcohol is readily accessible. The Grignard route offers a more direct conversion from a carboxylic acid derivative but requires stringent anhydrous conditions. This guide provides the necessary details to make an informed decision and to implement the chosen synthesis in the laboratory.

References

Comparative Analysis of the Biological Activities of 1-(Oxolan-3-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs of 1-(Oxolan-3-yl)ethan-1-one. While the parent compound, this compound, is primarily a synthetic intermediate with limited reported biological activity[1], its structural motif is found in a diverse range of biologically active molecules. This guide focuses on the comparison of these analogs, categorized by their core chemical structures, and presents supporting experimental data from the literature.

Introduction to this compound and its Analogs

This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone.[1] Its oxolane (tetrahydrofuran) ring is a common feature in many natural products and synthetic compounds with significant pharmacological properties. The biological activities of its analogs are diverse and depend on the other functional groups and ring systems incorporated into the molecule. This guide will explore several classes of these analogs, including those with oxadiazole, indanone, and quinazolinone moieties, and discuss their anticancer, antimicrobial, and anti-inflammatory activities.

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of different analogs of this compound.

Table 1: Anticancer Activity of Selected Analogs

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Xanthone DerivativesCompound 3gMGC-803 (Gastric)3.57[2]
CNE (Nasopharyngeal)8.24[2]
BEL-7402 (Liver)10.11[2]
A549 (Lung)20.07[2]
IndolylquinazolinonesCompound 3kVariousNot specified for anticancer[3]
Compound 3c, f, g, r, zVariousSignificant antiproliferative activities[3]

Table 2: Antimicrobial Activity of Selected Analogs

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativesAniline derivativesStaphylococcus aureusGood activity[4]
Bacillus subtilisGood activity[4]
Pseudomonas aeruginosaGood activity[4]
Escherichia coliGood activity[4]
IndolylquinazolinonesCompound 3kS. aureus ATCC 259233.90[3]
MRSA ATCC 433000.98[3]
1,3-Oxazepine DerivativesVanillin Schiff's bases derivativesStaphylococcus aureusModerate to excellent[5]
Escherichia coliModerate to excellent[5]

Table 3: Anti-inflammatory Activity of Selected Analogs

Compound ClassSpecific Compound/ExtractAssayInhibition (%)ConcentrationReference
1,3,4-Oxadiazole Derivatives2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesCarrageenan-induced paw edema~33-62%20 mg/kg[4]
Isoindoline-1,3-dione DerivativesCompound 3a, 3b, 3gProtein denaturation83%, 78%, 74%500 µg/mL[6]
Flavone Analogs3',4'-dihydroxyflavoneLPS-induced NOIC50 = 9.61 µM-[7]
LuteolinLPS-induced NOIC50 = 16.90 µM-[7]
[8][9]-Oxazine DerivativesCompound 5c, 5eProtease methodGood activity-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability and Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium containing the test compounds at various concentrations.[9] Incubate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

    • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][9]

    • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8][9]

    • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Protocol:

    • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

    • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).[11][12] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate, except for the negative control wells.[13] Include positive control wells (broth and inoculum without the test compound) and negative control wells (broth only).[13]

    • Incubation: Incubate the plate at 37°C for 16-24 hours.[11][13]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[14][15]

  • Principle: The assay measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[15][16]

  • Protocol:

    • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate buffer).

    • Assay Procedure:

      • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

      • Add the AChE enzyme solution to each well and incubate for a predefined period.

      • Initiate the reaction by adding the acetylthiocholine substrate.

    • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating biological activity and a simplified signaling pathway relevant to the anticancer activity of some analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification & Structure Confirmation (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) purification->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar ic50->sar mic->sar

Caption: General workflow for synthesis and biological evaluation of novel compounds.

Apoptosis_Pathway cluster_cell Cellular Response to Anticancer Compound cluster_caspase Caspase Cascade compound Anticancer Analog target Intracellular Target (e.g., Kinase, DNA) compound->target caspase9 Caspase-9 Activation target->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Spectroscopic Scrutiny: A Comparative Guide to 1-(Oxolan-3-yl)ethan-1-one and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Spectroscopic Comparison of 1-(Oxolan-3-yl)ethan-1-one and 1-(Oxolan-2-yl)ethan-1-one for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive spectroscopic comparison of the constitutional isomers this compound and 1-(Oxolan-2-yl)ethan-1-one. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in synthetic chemistry, quality control, and various research and development applications. This document summarizes key predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Introduction to the Isomers

This compound and 1-(Oxolan-2-yl)ethan-1-one are constitutional isomers with the molecular formula C₆H₁₀O₂. Both feature a central tetrahydrofuran (oxolane) ring and a ketone functional group. Their differing points of attachment for the acetyl group lead to distinct chemical environments for their respective atoms, resulting in unique spectroscopic fingerprints. It is important to note that this compound is a chiral molecule, existing as (R) and (S) enantiomers. Standard spectroscopic techniques such as NMR and IR will not differentiate between these enantiomers in an achiral environment. Chiral chromatography or the use of chiral shift reagents in NMR are typically required for their distinction.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and 1-(Oxolan-2-yl)ethan-1-one. These predictions are based on established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
Proton Assignment This compound 1-(Oxolan-2-yl)ethan-1-one
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₃ (acetyl)~2.15~2.18
-CH- (on THF ring)~3.30~4.25
-CH₂- (adjacent to oxygen)~3.80 - 4.00~3.75 - 3.95
-CH₂- (other)~2.00 - 2.20~1.85 - 2.10
¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
Carbon Assignment This compound 1-(Oxolan-2-yl)ethan-1-one
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O~209~208
-CH₃ (acetyl)~28~27
-CH- (on THF ring)~50~80
-CH₂- (adjacent to oxygen)~68, ~72~68
-CH₂- (other)~30~26, ~32
IR Spectroscopy Data (Predicted)
Vibrational Mode This compound 1-(Oxolan-2-yl)ethan-1-one
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
C=O stretch~1715~1720
C-O-C stretch (ether)~1080~1070
C-H stretch (alkane)~2850 - 2960~2850 - 2960
Mass Spectrometry Data (Predicted EI Fragmentation)
Fragmentation This compound 1-(Oxolan-2-yl)ethan-1-one
Key m/z values Key m/z values
Molecular Ion [M]⁺114114
[M - CH₃]⁺9999
[M - COCH₃]⁺7171
[CH₃CO]⁺4343
Ring FragmentationCharacteristic fragments of the substituted tetrahydrofuran ringCharacteristic fragments of the substituted tetrahydrofuran ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a proton-decoupled pulse sequence.

    • Use a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

    • Co-add 1024 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a diamond attenuated total reflectance (ATR) crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a quadrupole mass analyzer.

  • GC Conditions:

    • Injector temperature: 250°C.

    • Oven temperature program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 35 to 350.

    • Ion source temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Isomeric Relationship and Analysis

Spectroscopic_Comparison Spectroscopic Comparison of 1-(Oxolan-yl)ethan-1-one Isomers cluster_isomers Isomers of C6H10O2 cluster_techniques Spectroscopic Techniques cluster_data Comparative Data Analysis This compound This compound Positional Isomer 1 NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 1-(Oxolan-2-yl)ethan-1-one 1-(Oxolan-2-yl)ethan-1-one Positional Isomer 2 1-(Oxolan-2-yl)ethan-1-one->NMR 1-(Oxolan-2-yl)ethan-1-one->IR 1-(Oxolan-2-yl)ethan-1-one->MS Comparison Structural Elucidation and Differentiation NMR->Comparison IR->Comparison MS->Comparison

Caption: Isomer comparison workflow.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide distinct and complementary data for the differentiation of this compound and its positional isomer, 1-(Oxolan-2-yl)ethan-1-one. The key distinguishing features are found in the chemical shifts of the protons and carbons on and adjacent to the tetrahydrofuran ring in NMR spectroscopy, and subtle differences in the carbonyl stretching frequency in IR spectroscopy. Mass spectrometry can further support identification through analysis of fragmentation patterns. This guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities.

Navigating the Efficacy of 1-(Oxolan-3-yl)ethan-1-one Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 1-(Oxolan-3-yl)ethan-1-one derivatives against various therapeutic targets. We delve into supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to offer a comprehensive overview of this promising class of compounds.

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, with heterocyclic compounds consistently demonstrating a broad spectrum of biological activities. Among these, derivatives of this compound, which feature a central tetrahydrofuran ring, have emerged as a focal point for research into new anti-cancer and anti-inflammatory agents. This guide synthesizes available in vitro data to illuminate the potential of these derivatives and provide a framework for future investigations.

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison of the biological activity of this compound derivatives and related compounds with similar core structures, the following table summarizes their in vitro efficacy, primarily focusing on anti-cancer and anti-inflammatory activities. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to quantify their potency.

Compound ClassDerivativeTarget/Cell LineAssay TypeEfficacy Metric (e.g., IC50, Ki)Reference
Benzofuran Derivatives Compound 6K562 (Chronic Myelogenous Leukemia)MTT AssayIC50: 3.83 ± 0.6 µM[1]
Compound 8K562 (Chronic Myelogenous Leukemia)MTT AssayIC50: 2.59 ± 0.88 µM[1]
Compound 5HaCaT (Normal Keratinocytes)MTT AssayIC50: 14.6 ± 3.5 µM[2]
Compound 6HaCaT (Normal Keratinocytes)MTT AssayIC50: 12.44 ± 1.27 µM[1]
Compound 8HaCaT (Normal Keratinocytes)MTT AssayIC50: 23.57 ± 10.7 µM[1]
Tetrahydrofuran Derivatives Compound 4aHIV-1 ProteaseEnzyme InhibitionKi: 0.4 nM[3]
Furan Derivatives IndolylfuranHuman Aryl Hydrocarbon Receptor (AhR)Transactivation AssayEC50: 123 nM[4]
1,3,4-Oxadiazole Derivatives Compound 4hRBC Haemolysis (Anti-inflammatory)HRBC Membrane Stabilization90.76% protection at 500 µg/ml[5]
Compound 4aRBC Haemolysis (Anti-inflammatory)HRBC Membrane Stabilization88.35% protection at 500 µg/ml[5]
Eugenol Derivatives Compound 1CPPARγ (Anti-inflammatory)TR-FRET AssayIC50: 10.65 µM[6]
Compound 1CAnti-inflammatoryIn vitro functional assayIC50: 133.8 µM[6]

Experimental Protocols: A Closer Look at the Methodology

The following section provides detailed protocols for the key in vitro assays referenced in this guide. These methodologies are fundamental to understanding and replicating the presented efficacy data.

Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity are primary indicators of a compound's potential as a therapeutic agent. Assays measuring these parameters are crucial for initial screening and dose-response studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

  • Cell Preparation: Prepare a single-cell suspension from the cell culture.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme, which is often a key mechanism of action for therapeutic drugs.

HIV-1 Protease Inhibition Assay

This spectrofluorometric assay measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the HIV-1 protease enzyme, a fluorogenic substrate, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the inhibitory constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

Anti-inflammatory Assays

These assays assess the potential of a compound to reduce inflammation by measuring its effect on various inflammatory markers and processes.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the anti-inflammatory activity of a substance by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

  • HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

  • Assay Mixture: Mix the HRBC suspension with the test compound at different concentrations and incubate at 56°C for 30 minutes in a hypotonic solution.

  • Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Inhibition Calculation: Calculate the percentage of membrane stabilization by comparing the absorbance of the test samples with that of the control.

Visualizing the Pathways: Experimental Workflow and Signaling Cascades

To provide a clearer understanding of the experimental processes and the potential mechanisms of action of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key inflammatory signaling pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Cytotoxicity->Enzyme_Inhibition Anti_Inflammatory Anti-inflammatory Assays (e.g., HRBC, Cytokine Release) Cytotoxicity->Anti_Inflammatory Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Enzyme_Inhibition->Pathway_Analysis Anti_Inflammatory->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Pathway_Analysis->Apoptosis_Assay NFkB_Signaling_Pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome->NFkB Releases Inhibitor This compound Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

References

A Comparative Guide to the Structural Elucidation of 1-(Oxolan-3-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural determination of 1-(oxolan-3-yl)ethan-1-one and its derivatives. While crystallographic data for the parent compound and its immediate derivatives are not publicly available at the time of publication, this guide presents a framework for such analysis. It utilizes data from a structurally related ketone, 4,4-dimethylcyclohexanone, as an illustrative example and compares the gold-standard method of single-crystal X-ray crystallography with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Data Presentation: A Comparative Overview of Structural Elucidation Techniques

The primary method for unambiguously determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. However, obtaining suitable crystals can be challenging. In such cases, spectroscopic and computational methods provide valuable insights into molecular structure. The following table summarizes the kind of quantitative data obtained from X-ray crystallography, using 4,4-dimethylcyclohexanone as an example, and qualitatively compares it with other techniques.

Table 1: Illustrative Crystallographic Data for a Ketone and Comparison with Alternative Structural Elucidation Methods

ParameterX-ray Crystallography Data (Example: 4,4-Dimethylcyclohexanone)2D NMR Spectroscopy (NOESY/ROESY)Computational Chemistry (DFT)
Empirical Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O
Molecular Weight 126.20 g/mol 126.20 g/mol 126.20 g/mol
Crystal System MonoclinicNot ApplicableNot Applicable
Space Group P2₁/cNot ApplicableNot Applicable
Unit Cell Dimensions a = 6.20 Å, b = 11.35 Å, c = 10.55 Å, β = 106.5°Not ApplicableNot Applicable
Resolution High (atomic level)Indirect (through-space correlations)Theoretical (basis set dependent)
Key Outputs Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Through-space proton-proton distances (up to ~5 Å), conformational information, stereochemical relationships.Optimized molecular geometry (bond lengths, angles), conformational energies, electronic properties.
Sample Requirement Single crystal of sufficient size and quality.Soluble sample in a suitable deuterated solvent.None (computational)
Limitations Requires crystalline material; crystal quality can be a major bottleneck.Provides relative, not absolute, distances; interpretation can be complex for flexible molecules.Accuracy depends on the level of theory and basis set; may not predict the correct solid-state conformation without crystal packing considerations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key techniques discussed.

Single-Crystal X-ray Crystallography

This protocol outlines the typical workflow for determining the crystal structure of a small organic molecule like a this compound derivative.

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.

    • Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

2D NMR Spectroscopy (NOESY/ROESY)

These experiments are performed in solution and provide information about the spatial proximity of protons.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube.

  • Data Acquisition (NOESY for small molecules):

    • Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all proton signals.

    • Set up a 2D NOESY experiment. Key parameters include:

      • Pulse Program: A standard NOESY pulse sequence (e.g., noesyesgpph).

      • Mixing Time (d8): For small molecules (MW < 800 Da), a mixing time of 300-800 ms is typically used.[1] This is the period during which the Nuclear Overhauser Effect (NOE) builds up.

      • Number of Scans (ns) and Increments (ni): These are adjusted to achieve an adequate signal-to-noise ratio and resolution in the indirect dimension.

  • Data Processing and Interpretation:

    • The 2D data is Fourier transformed to generate the NOESY spectrum.

    • Cross-peaks in the spectrum indicate that the two correlated protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

Computational Chemistry (DFT Geometry Optimization)

Computational methods can predict the most stable conformation of a molecule.

  • Input Structure Generation:

    • Draw the 2D structure of the this compound derivative in a molecular modeling software.

    • Generate an initial 3D conformation using a molecular mechanics force field.

  • Geometry Optimization Calculation:

    • Set up a geometry optimization calculation using Density Functional Theory (DFT). Key parameters include:

      • Functional: A hybrid functional such as B3LYP or PBE0 is often a good choice for organic molecules.

      • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and computational cost.

      • Solvation Model: If the experimental conditions are in solution, an implicit solvation model (e.g., PCM, SMD) should be included.

  • Analysis of Results:

    • The output of the calculation will be the optimized 3D coordinates of the molecule in its lowest energy conformation.

    • From these coordinates, bond lengths, bond angles, and dihedral angles can be measured. A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

Mandatory Visualization

The following diagrams illustrate the experimental workflow of X-ray crystallography and a logical comparison of the discussed structural elucidation techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Slow Evaporation, Vapor Diffusion, etc. Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection X-ray Source Structure_Solution Structure Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure R-factor

Caption: Experimental workflow for single-crystal X-ray crystallography.

technique_comparison cluster_goal Goal cluster_methods Primary Methods cluster_outputs Key Information Provided Goal 3D Molecular Structure XRay X-ray Crystallography Goal->XRay Requires Crystal NMR 2D NMR (NOESY/ROESY) Goal->NMR Requires Soluble Sample DFT Computational (DFT) Goal->DFT Computational Approach XRay_Out Absolute 3D Structure (Solid State) XRay->XRay_Out NMR_Out Conformation & Stereochemistry (Solution State) NMR->NMR_Out DFT_Out Lowest Energy Conformation (Gas Phase/Implicit Solvent) DFT->DFT_Out

Caption: Logical comparison of structural elucidation techniques.

References

A Comparative Guide to the Analytical Profiles of 1-(Oxolan-3-yl)ethan-1-one and 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analytical data for 1-(Oxolan-3-yl)ethan-1-one and a structurally related alternative, 1-cyclopentylethanone. Due to the limited availability of public experimental data for this compound, this guide utilizes predicted spectroscopic data for this compound and compares it with available experimental data for 1-cyclopentylethanone. This comparison serves as a valuable resource for researchers in identifying and characterizing these ketones, offering insights into their structural nuances and analytical signatures.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. These properties are fundamental in understanding the behavior of the molecules in various experimental setting.

PropertyThis compound (Predicted)1-Cyclopentylethanone (Experimental)
Molecular Formula C₆H₁₀O₂C₇H₁₂O[1][2][3]
Molecular Weight 114.14 g/mol [4]112.17 g/mol [1][2][3]
CAS Number 114932-86-4[4]6004-60-0[1][2][3]

Spectroscopic Data Comparison

The following sections provide a comparative overview of the predicted and experimental spectroscopic data for the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Assignment (this compound - Predicted) Chemical Shift (ppm) Assignment (1-Cyclopentylethanone - Experimental) Chemical Shift (ppm)
CH₃ (acetyl)~2.1 (s)CH₃ (acetyl)~2.1 (s)[5]
CH (on oxolane ring, adjacent to acetyl)~3.4 (m)CH (on cyclopentyl ring, adjacent to acetyl)~2.8 (quintet)[5]
CH₂ (on oxolane ring)~2.0-2.2 (m)CH₂ (on cyclopentyl ring)~1.5-1.9 (m)[5]
CH₂ (on oxolane ring, adjacent to oxygen)~3.8-4.0 (m)

¹³C NMR Data

Assignment (this compound - Predicted) Chemical Shift (ppm) Assignment (1-Cyclopentylethanone - Experimental) Chemical Shift (ppm)
C=O (carbonyl)~209C=O (carbonyl)~211[6]
CH₃ (acetyl)~28CH₃ (acetyl)~28[6]
CH (on oxolane ring, adjacent to acetyl)~52CH (on cyclopentyl ring, adjacent to acetyl)~51[6]
CH₂ (on oxolane ring)~29CH₂ (on cyclopentyl ring)~26[6]
CH₂ (on oxolane ring, adjacent to oxygen)~68, ~72CH₂ (on cyclopentyl ring)~30[6]
Infrared (IR) Spectroscopy
Functional Group This compound (Predicted) 1-Cyclopentylethanone (Experimental)
C=O Stretch ~1715 cm⁻¹~1710 cm⁻¹[1]
C-O Stretch (ether) ~1100 cm⁻¹Not Applicable
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2870-2960 cm⁻¹[1]
Mass Spectrometry (MS)
Ion This compound (Predicted m/z) 1-Cyclopentylethanone (Experimental m/z)
Molecular Ion [M]⁺ 114112[2]
[M-CH₃]⁺ 9997[2]
[M-COCH₃]⁺ 7169[2]
[CH₃CO]⁺ 4343[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the analytical data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) and acquire the mass spectrum. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualizing the Analytical Workflow

The logical flow of analyzing an unknown ketone sample and comparing it against known data can be visualized as follows:

Analytical_Workflow cluster_Sample Sample Analysis cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Comparison Data Comparison cluster_Identification Identification Unknown Unknown Ketone Sample NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR Compare_MS Compare Mass Spectra MS_Data->Compare_MS ID Structure Elucidation Compare_NMR->ID Compare_IR->ID Compare_MS->ID Structure_Elucidation_Pathway cluster_Inputs Analytical Data Inputs cluster_Integration Data Integration & Hypothesis cluster_Validation Structure Validation NMR_Input ¹H & ¹³C NMR (Connectivity, Functional Groups) Integration Integrate Spectroscopic Data NMR_Input->Integration IR_Input IR Spectrum (Functional Groups) IR_Input->Integration MS_Input Mass Spectrum (Molecular Weight, Fragmentation) MS_Input->Integration Hypothesis Propose Candidate Structures Integration->Hypothesis Validation Confirm Structure Hypothesis->Validation

References

A Comparative Analysis of 1-(oxolan-2-yl)ethan-1-one and 1-(oxolan-3-yl)ethan-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the isomeric compounds 1-(oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran) and 1-(oxolan-3-yl)ethan-1-one (3-acetyltetrahydrofuran). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, reactivity, and potential biological significance, supported by available data and experimental context.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(oxolan-2-yl)ethan-1-one and this compound is presented below. These properties are fundamental to understanding the behavior of these compounds in chemical and biological systems.

Property1-(oxolan-2-yl)ethan-1-oneThis compoundReference
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol 114.14 g/mol [1][2]
IUPAC Name 1-(oxolan-2-yl)ethanone1-(oxolan-3-yl)ethanone[1][2]
CAS Number 25252-64-6114932-86-4[1][2]
Computed XLogP3 0.4-0.1[1][2]
Hydrogen Bond Donor Count 00[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Rotatable Bond Count 11[1][2]
Exact Mass 114.068079557 Da114.068079557 Da[1][2]
Monoisotopic Mass 114.068079557 Da114.068079557 Da[1][2]
Topological Polar Surface Area 26.3 Ų26.3 Ų[1][2]
Heavy Atom Count 88[1][2]
Complexity 98.798.7[1][2]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]

Reactivity and Synthetic Considerations

The reactivity of these isomers is influenced by the position of the acetyl group on the tetrahydrofuran ring.

1-(oxolan-2-yl)ethan-1-one (2-acetyltetrahydrofuran): The acetyl group is attached to the carbon adjacent to the ring oxygen. This proximity to the heteroatom can influence the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons. The presence of a methyl group at the 2-position of the tetrahydrofuran ring in the related compound 2-methyltetrahydrofuran (2-MTHF) has been shown to have a significant effect on its reactivity compared to unsubstituted THF. For instance, 2-MTHF is more stable towards lithiation than THF.[3] While not a direct comparison of the acetyl derivatives, this suggests that the substitution at the 2-position can impact the stability and reaction pathways.

This compound (3-acetyltetrahydrofuran): The acetyl group is further from the ring oxygen. A study on the combustion of 3-methyltetrahydrofuran (3-MTHF) revealed it to be more reactive than 2-MTHF.[4] This was attributed to the presence of two secondary α-carbon centers and four α-C-H bonds in 3-MTHF, making it more susceptible to radical abstraction compared to 2-MTHF which has one secondary and one tertiary α-carbon center.[4] This suggests that this compound might exhibit different reactivity in radical-mediated reactions compared to its 2-substituted isomer.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acetyl chloride

  • Tetrahydrofuran (as the substrate to be acylated)

  • Ice bath

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • A suspension of anhydrous aluminum chloride in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

  • Acetyl chloride is added dropwise to the stirred suspension while maintaining a low temperature.

  • Tetrahydrofuran is then added portion-wise to the reaction mixture.

  • The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as distillation or column chromatography.

Note: The regioselectivity of the acylation of tetrahydrofuran would need to be carefully analyzed to separate the 2- and 3-substituted isomers.

Biological Activity

The biological activities of 1-(oxolan-2-yl)ethan-1-one and this compound are not extensively documented. However, the tetrahydrofuran moiety is present in numerous biologically active natural products and synthetic compounds.[5][6] The position of substituents on a heterocyclic ring can significantly impact biological activity due to differences in how the isomers interact with biological targets such as enzymes and receptors.[7][8][9]

For instance, a study on a tetrahydrofuran analog of the anticancer natural product FR901464 showed that the tetrahydrofuran derivative was three orders of magnitude less potent than the corresponding tetrahydropyran analogs, highlighting the importance of the ring structure for biological activity.[5] This underscores that even subtle structural changes, such as the position of the acetyl group in the target isomers, could lead to significant differences in their biological profiles. Further screening and detailed biological evaluations are necessary to elucidate the specific activities of each isomer.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of acetyltetrahydrofuran isomers, based on common organic chemistry transformations.

Synthesis_Workflow General Synthetic Workflow for Acetyltetrahydrofuran Isomers cluster_synthesis Synthesis cluster_reactions Potential Subsequent Reactions THF Tetrahydrofuran AcCl_AlCl3 Acetyl Chloride / AlCl₃ (Friedel-Crafts Acylation) THF->AcCl_AlCl3 Isomer_Mixture Mixture of 1-(oxolan-2-yl)ethan-1-one and This compound AcCl_AlCl3->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Isomer_2 1-(oxolan-2-yl)ethan-1-one Separation->Isomer_2 Isomer_3 This compound Separation->Isomer_3 Reduction_2 Reduction Isomer_2->Reduction_2 Reduction_3 Reduction Isomer_3->Reduction_3 Alcohol_2 1-(oxolan-2-yl)ethan-1-ol Reduction_2->Alcohol_2 Alcohol_3 1-(oxolan-3-yl)ethan-1-ol Reduction_3->Alcohol_3

Caption: General synthesis and potential reduction of acetyltetrahydrofuran isomers.

Logical Relationship of Isomeric Properties

This diagram outlines the logical flow from structural differences to potential variations in properties and activities.

Isomer_Properties Impact of Isomeric Structure on Properties cluster_structure Structural Difference cluster_properties Resulting Physicochemical & Reactivity Differences cluster_activity Potential Biological Consequences Structure Position of Acetyl Group Isomer_2 1-(oxolan-2-yl)ethan-1-one (Adjacent to ring O) Structure->Isomer_2 Isomer_3 This compound (Distal to ring O) Structure->Isomer_3 Reactivity Electronic Effects Steric Hindrance Alpha-Proton Acidity Isomer_2->Reactivity Influences Spectra NMR & IR Spectra Isomer_2->Spectra Determines Isomer_3->Reactivity Influences Isomer_3->Spectra Determines Bioactivity Receptor/Enzyme Binding Affinity Metabolic Stability Reactivity->Bioactivity Impacts

Caption: Influence of acetyl group position on compound properties and activity.

References

Safety Operating Guide

Proper Disposal of 1-(Oxolan-3-yl)ethan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Oxolan-3-yl)ethan-1-one (CAS No. 114932-86-4), a flammable liquid and potential irritant. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

In the event of a spill, immediately evacuate personnel from the affected area and eliminate all ignition sources.[2] Use non-flammable absorbent materials, such as sand or cat litter, to contain the spill. Do not use paper towels, as they are combustible.[3] Collect the absorbed material into a sealable, properly labeled container for disposal as flammable waste.[3]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] Never pour this chemical down the sink or drain. [5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealable container.[3] The container should be compatible with flammable organic liquids.

    • Clearly label the container as "Hazardous Waste," "Flammable Liquid," and include the full chemical name: "this compound."[2]

    • Keep the waste container closed except when adding waste.[6][7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[8]

    • The storage area must be a well-ventilated, cool, and dry place away from heat, sparks, and open flames.[9]

    • Store flammable liquid waste separately from incompatible materials, such as oxidizers.[2][10]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6]

    • The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[6]

    • Subsequent rinses can be managed according to your institution's specific guidelines.

    • After thorough rinsing and drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[6][7]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[8]

    • Provide them with accurate information about the waste contents.

Hazard Summary

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid The vapor can readily ignite.Keep away from heat, sparks, open flames, and hot surfaces.[11] Store in a well-ventilated area.[11]
Skin Irritant May cause skin irritation upon contact.Wear protective gloves and clothing.[4] In case of contact, wash skin thoroughly with soap and water.[1]
Eye Irritant May cause serious eye irritation.Wear safety goggles or a face shield.[4] If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritant May cause respiratory irritation if inhaled.Avoid breathing vapors. Use in a well-ventilated area or with respiratory protection.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_collection Collection cluster_storage Storage cluster_disposal Disposal cluster_container Empty Container start Unused or Waste This compound collect Collect in a Labeled, Sealable Container start->collect empty_container Empty Container? start->empty_container store Store in a Designated Satellite Accumulation Area collect->store label_info Label: 'Hazardous Waste', 'Flammable Liquid', 'this compound' disposal_contact Contact EHS or Licensed Waste Disposal Company store->disposal_contact storage_conditions Cool, Dry, Well-Ventilated Away from Ignition Sources empty_container->collect No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Deface Label and Dispose of Container as Regular Waste collect_rinseate->dispose_container

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their organization.

References

Comprehensive Safety and Handling Guide for 1-(Oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Oxolan-3-yl)ethan-1-one, tailored for research and drug development professionals. The following procedures are based on the known hazards of the compound and general laboratory safety principles.

Chemical Identifier:

  • IUPAC Name: 1-(oxolan-3-yl)ethanone

  • CAS Number: 114932-86-4

  • Molecular Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. All personnel must be aware of the following GHS classifications and associated pictograms.[1]

GHS ClassificationHazard StatementPictogram
Flammable liquids (Category 3)H226: Flammable liquid and vapor🔥
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for handling this chemical. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene rubber gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Flame-Resistant Laboratory CoatA fully-buttoned, flame-resistant lab coat is required to protect against skin contact and in case of fire.
Respiratory Chemical Fume Hood or RespiratorAll handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Footwear Closed-Toe ShoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Conduct all weighing, transferring, and handling of this compound within a chemical fume hood.

    • Use tools and techniques that minimize the generation of aerosols.

    • Keep containers of the chemical closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If spill is manageable Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Label_Waste Label Waste Container as 'Hazardous Waste' Decontaminate->Label_Waste Dispose Dispose of Waste via Institutional Protocol Label_Waste->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

  • In Case of a Small Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • In Case of a Large Spill:

    • Immediately evacuate the area and alert others.

    • Secure the area to prevent re-entry.

    • Contact your institution's emergency response team.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Collect all waste (solid and liquid) in a compatible, properly sealed, and clearly labeled container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate percentage of the compound.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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